molecular formula C10H11N3O3S B3419525 Sulfamethoxazole CAS No. 144930-01-8

Sulfamethoxazole

Cat. No.: B3419525
CAS No.: 144930-01-8
M. Wt: 253.28 g/mol
InChI Key: JLKIGFTWXXRPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamethoxazole is a sulfonamide antibiotic that acts as a competitive antagonist of para-aminobenzoic acid (PABA) . It inhibits the bacterial enzyme dihydropteroate synthetase, effectively blocking the synthesis of dihydrofolic acid, an essential precursor for bacterial folate production . As bacteria are unable to utilize preformed folate, this inhibition halts the synthesis of nucleic acids and proteins, making Sulfamethoxazole a potent bacteriostatic agent . While historically used clinically, its primary research value now lies in its use in combination with trimethoprim (as SMZ-TMP), where it provides a sequential blockade of the bacterial folate synthesis pathway . This combination is a critical tool for studying antibiotic synergy, mechanisms of bacterial resistance, and for microbiological assays. Research applications include studying its efficacy against a wide range of gram-positive and gram-negative bacteria, such as Escherichia coli , Listeria monocytogenes , and Staphylococcus species . It is also used in investigations of Pneumocystis jiroveci pneumonia and other opportunistic infections . Please note: This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sulfamethoxazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sulfamethoxazole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026064
Record name Sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals or white powder. (NTP, 1992), Solid
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
Record name SID855654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS No.

723-46-6, 144930-01-8, 144993-89-5
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144930-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144993-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfamethoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfamethoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamethoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfamethoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE42381TNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Discovery, Synthesis, and Pharmacology of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamethoxazole (SMX) represents a pivotal advancement in the "middle generation" of sulfonamide antibiotics. Discovered in 1959 by Shionogi & Co., Ltd. (Japan), SMX introduced the 5-methylisoxazole moiety to the sulfonamide scaffold, significantly improving metabolic stability and half-life compared to earlier analogs like sulfanilamide. While monotherapy usage has declined, SMX remains clinically indispensable as the sulfonamide component of Co-trimoxazole (Trimethoprim-Sulfamethoxazole), a synergistic combination listed on the WHO Model List of Essential Medicines.

This technical guide analyzes the chemical evolution, industrial synthesis, and pharmacological rationale that established SMX as a cornerstone of antimicrobial therapy.

Part 1: Historical Discovery & Chemical Evolution

The Isoxazole Breakthrough (1959)

Following the discovery of Prontosil (1935) and the identification of sulfanilamide as its active metabolite, the "golden age" of sulfonamide research focused on


-substitution to improve potency and solubility. Early derivatives like sulfapyridine and sulfathiazole suffered from high toxicity or rapid excretion.

In the late 1950s, researchers at Shionogi & Co., Ltd. in Osaka, Japan, synthesized sulfamethoxazole (marketed as Sinomin). The introduction of the isoxazole ring at the


 position was a critical structure-activity relationship (SAR) optimization.
  • Chemical Name:

    
    -(5-methyl-3-isoxazolyl)sulfanilamide
    
  • Key Innovation: The electron-withdrawing isoxazole ring lowered the pKa of the sulfonamide group (pKa ≈ 5.7–6.0), closely matching the physiological pH. This ionization state is crucial for mimicking para-aminobenzoic acid (PABA), the natural substrate of the target enzyme.

Timeline of Development

sulfonamide_timeline cluster_0 Evolutionary Phases 1935 1935: Prontosil (First Sulfa Drug) 1936 1936: Sulfanilamide (Active Metabolite ID) 1935->1936 Metabolic Activation 1959 1959: Sulfamethoxazole (Shionogi Discovers 'Sinomin') 1936->1959 N1-Heterocycle Derivatization 1968 1968: Co-trimoxazole (SMX + Trimethoprim Synergy) 1959->1968 PK Matching Strategy Era1 Dye Chemistry Era Era2 Heterocyclic Optimization Era3 Synergistic Era

Caption: Evolution of Sulfonamides from azo-dyes to synergistic combinations.

Part 2: Chemical Synthesis & Manufacturing[1][2][3]

The industrial synthesis of sulfamethoxazole relies on the condensation of an activated sulfonyl chloride with a heterocyclic amine. The following protocol describes the standard Convergent Synthesis route.

Synthesis Protocol

Precursors:

  • 
    -acetylsulfanilyl chloride (ASC):  Prepared by chlorosulfonation of acetanilide.
    
  • 3-amino-5-methylisoxazole (AMI): The critical heterocyclic component.

Step-by-Step Methodology:

  • Condensation (N-Acylation):

    • Reagents:

      
      -acetylsulfanilyl chloride (1.0 eq), 3-amino-5-methylisoxazole (1.0 eq), Pyridine (solvent/base).
      
    • Conditions: The reaction is exothermic.[1] Maintain temperature < 30°C to prevent decomposition.

    • Mechanism: The amino group of the isoxazole attacks the sulfonyl sulfur, displacing chloride. Pyridine scavenges the HCl by-product.

    • Intermediate:

      
      -acetylsulfamethoxazole.
      
  • Hydrolysis (Deprotection):

    • Reagents: Sodium hydroxide (NaOH, 10% aq).

    • Conditions: Reflux at 80–90°C for 1–2 hours.

    • Mechanism: Alkaline hydrolysis cleaves the

      
      -acetyl group (amide bond) to restore the free aniline amine required for antibacterial activity.
      
    • Workup: The solution is acidified (pH 4–5) with dilute HCl to precipitate Sulfamethoxazole.

  • Purification:

    • Recrystallization from ethanol/water yields high-purity crystals (MP: 168–172°C).

Synthesis Diagram

smx_synthesis cluster_inputs Precursors ASC N-acetylsulfanilyl chloride (From Acetanilide) Reaction Condensation (Solvent: Pyridine, <30°C) ASC->Reaction AMI 3-amino-5-methylisoxazole (Heterocycle) AMI->Reaction Intermediate N4-acetylsulfamethoxazole Reaction->Intermediate -HCl Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Intermediate->Hydrolysis SMX SULFAMETHOXAZOLE (Final Product) Hydrolysis->SMX -Acetate

Caption: Convergent synthesis of Sulfamethoxazole via condensation and hydrolysis.

Part 3: Mechanism of Action & Synergistic Rationale

Mechanism: Competitive Inhibition

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA) .[2]

  • Target Enzyme: Dihydropteroate Synthase (DHPS).[2][3]

  • Action: SMX competes with PABA for the active site of DHPS.[2] It forms a "dead-end" analog (dihydropterin-sulfonamide) that cannot be converted into dihydrofolic acid.

  • Consequence: Depletion of tetrahydrofolate, essential for thymidine and purine synthesis, leading to bacteriostasis (inhibition of growth).[2]

The Trimethoprim Synergy (Co-trimoxazole)

Monotherapy with SMX is bacteriostatic. However, combining it with Trimethoprim (TMP) creates a bactericidal effect.

  • Sequential Blockade: TMP inhibits Dihydrofolate Reductase (DHFR), the enzyme immediately following DHPS in the folate pathway.

  • Pharmacokinetic Matching: The critical reason SMX was selected as the partner for TMP is their matched half-lives.

    • If the half-lives were mismatched, one drug would clear the body significantly faster, leaving the bacteria exposed to a sub-lethal dose of the remaining drug, promoting resistance.

Table 1: Pharmacokinetic Comparison (Rationale for Combination)
ParameterSulfamethoxazole (SMX)Trimethoprim (TMP)Clinical Implication
Half-life (

)
10–12 hours8–10 hoursMatched: Maintains 20:1 plasma ratio.
Volume of Distribution Low (mostly extracellular)High (tissue penetrative)TMP concentrates in tissues; SMX stays in blood.
Protein Binding ~70%~45%Both available for active filtration.
Excretion Renal (active + metabolites)Renal (mostly unchanged)Effective for Urinary Tract Infections (UTIs).
Folate Pathway Diagram

folate_pathway PABA PABA + Pteridine DHP Dihydropteroic Acid PABA->DHP Enzyme: DHPS DHF Dihydrofolic Acid DHP->DHF Glutamate addition THF Tetrahydrofolic Acid DHF->THF Enzyme: DHFR DNA DNA/RNA/Proteins THF->DNA Synthesis SMX_Block SULFAMETHOXAZOLE (Inhibits DHPS) SMX_Block->DHP Competes TMP_Block TRIMETHOPRIM (Inhibits DHFR) TMP_Block->THF Inhibits

Caption: Sequential inhibition of bacterial folate synthesis by SMX and TMP.

Part 4: Clinical Pharmacology & Resistance

Spectrum of Activity

SMX (in combination) is effective against a broad spectrum of aerobic Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus (including many MRSA strains).

  • Escherichia coli (primary cause of UTIs).

  • Pneumocystis jirovecii (Fungal/Protozoan-like organism; SMX/TMP is the treatment of choice).

Resistance Mechanisms

Resistance to sulfamethoxazole is primarily driven by mutations in the folP gene, which encodes the DHPS enzyme.

  • Target Modification: Mutations in the PABA-binding pocket of DHPS lower the affinity for sulfonamides while retaining affinity for PABA.

  • Hyperproduction of PABA: Some bacteria overproduce PABA to outcompete the inhibitor.

  • Plasmid-mediated Resistance: Acquisition of sul1, sul2, or sul3 genes, which encode resistant variants of DHPS.

References

  • Shionogi & Co., Ltd. (1959).[4] History of Shionogi: Discovery of Sinomin. Shionogi Corporate Archives. Link

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development and Structure-Activity Relationship. Journal of In-vitro In-vivo In-silico Journal. Link

  • BenchChem. (n.d.). 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride Synthesis and Properties. Link

  • Masters, P. A., et al. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of Internal Medicine. Link

  • Patsnap Synapse. (2024).[2][5] Sulfamethoxazole Mechanism of Action and Drug Targets. Link

  • National Institutes of Health (NIH). (2023). Trimethoprim/Sulfamethoxazole (StatPearls).[2] Link

Sources

sulfamethoxazole metabolism and primary metabolites in humans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sulfamethoxazole Metabolism, Metabolite Profiling, and Bioanalysis

Executive Summary

Sulfamethoxazole (SMX) remains a cornerstone sulfonamide antibiotic, frequently co-administered with trimethoprim (TMP) for the treatment of Pneumocystis jirovecii pneumonia (PJP), urinary tract infections, and MRSA.[1] Despite its clinical efficacy, SMX is associated with idiosyncratic drug reactions (IDRs), ranging from mild cutaneous hypersensitivity to life-threatening Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1]

Understanding the metabolic fate of SMX is critical because its toxicity is not driven by the parent compound but by reactive metabolites formed via specific enzymatic shunts.[1] This guide provides a comprehensive technical analysis of SMX metabolism, focusing on the interplay between N-acetyltransferase 2 (NAT2) and Cytochrome P450 2C9 (CYP2C9) , and details the bioanalytical protocols required for metabolite profiling.[1]

Molecular Mechanism of Metabolism

SMX metabolism in humans is characterized by a competition between detoxification (Phase II) and bioactivation (Phase I) pathways.[1] The parent compound undergoes extensive hepatic metabolism, with less than 20% excreted unchanged in urine.[1][2]

The Detoxification Pathway (Major Route)[1]
  • Enzyme: Arylamine N-acetyltransferase 2 (NAT2).[1][3][4]

  • Mechanism: Acetylation of the N4-amino group.[1]

  • Product: N4-acetylsulfamethoxazole (N4-Ac-SMX) .[1]

  • Physiological Relevance: This is the dominant metabolic route, accounting for 50–70% of urinary excretion.[1] It renders the drug bacteriostatically inactive and more water-soluble for renal elimination.[1]

  • Pharmacogenetics: NAT2 exhibits significant genetic polymorphism. "Slow acetylators" (homozygous for variant alleles like NAT25, NAT26, NAT2*7) have reduced clearance capacity, leading to higher plasma concentrations of parent SMX, which effectively "shunts" the drug toward the oxidative bioactivation pathway.[1]

The Bioactivation Pathway (Toxicity Route)[1]
  • Enzyme: CYP2C9 (primary) and CYP2C8 (minor).[1]

  • Mechanism: N4-hydroxylation.[1]

  • Product: Sulfamethoxazole Hydroxylamine (SMX-HA) .[1]

  • Physiological Relevance: Although a minor pathway (2–5% of total metabolism), SMX-HA is chemically reactive.[1] It can auto-oxidize to nitroso-sulfamethoxazole (SMX-NO) , a potent electrophile.[1]

  • Toxicity: SMX-NO covalently binds to cysteine residues on intracellular proteins and cell surface haptens.[1] This haptenization triggers the T-cell-mediated immune response responsible for hypersensitivity reactions.[1]

The Glucuronidation Pathway[1]
  • Enzyme: UGTs (likely UGT1A family, though less characterized than NAT2).[1]

  • Mechanism: Conjugation at the N1-position (isoxazole ring nitrogen).[1]

  • Product: Sulfamethoxazole-N1-glucuronide (SMX-N1-Gluc) .[1]

  • Physiological Relevance: Represents 10–20% of urinary metabolites. This pathway is a direct detoxification route distinct from acetylation.[1]

Visualization: Metabolic Pathway[1]

The following diagram illustrates the competitive kinetics between the detoxification and bioactivation pathways.

SMX_Metabolism SMX Sulfamethoxazole (Parent Drug) N4_Ac N4-Acetyl-SMX (Major Metabolite) SMX->N4_Ac NAT2 (Acetylation) SMX_HA SMX-Hydroxylamine (Reactive Metabolite) SMX->SMX_HA CYP2C9 (Hydroxylation) SMX_Gluc SMX-N1-Glucuronide (Phase II Conjugate) SMX->SMX_Gluc UGT (Glucuronidation) SMX_NO Nitroso-SMX (Toxic Electrophile) SMX_HA->SMX_NO Auto-oxidation Protein_Adduct Protein Adducts (Haptenization -> Immune Response) SMX_NO->Protein_Adduct Covalent Binding (Cysteine residues) GSH_Conj GSH Conjugate (Detoxification) SMX_NO->GSH_Conj Glutathione S-Transferase (Rescue Pathway)

Caption: Competitive metabolic pathways of Sulfamethoxazole. Green paths indicate detoxification; Red paths indicate bioactivation leading to toxicity.[1]

Primary Metabolites Profile

MetaboliteStructure NoteAbundance (Urine)Clinical Significance
N4-Acetyl-SMX Acetyl group added to para-amino nitrogen50–70%Marker of NAT2 phenotype.[1] Low solubility may contribute to crystalluria in acidic urine.[1]
SMX-N1-Glucuronide Glucuronic acid attached to isoxazole nitrogen10–20%Water-soluble detoxification product.[1]
SMX-Hydroxylamine Hydroxyl group on para-amino nitrogen2–5%Critical Toxicity Marker. Precursor to nitroso-SMX.[1] Levels are elevated in NAT2 slow acetylators.[1]
Parent SMX Unchanged10–20%Active antibacterial agent.

Experimental Protocol: LC-MS/MS Bioanalysis

To accurately quantify SMX and its metabolites in human plasma or urine, a validated LC-MS/MS method is required.[1] The following protocol minimizes matrix effects and ensures stability of the labile hydroxylamine metabolite.

Sample Preparation (Protein Precipitation)
  • Principle: Rapid extraction to prevent ex vivo oxidation of SMX-HA.[1]

  • Reagents: Methanol containing 0.1% Formic Acid + Internal Standard (SMX-d4).[1]

  • Step 1: Aliquot 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Step 2: Add 200 µL of cold precipitation reagent (MeOH + 0.1% FA + IS).[1]

  • Step 3: Vortex vigorously for 30 seconds.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to an autosampler vial. Dilute 1:1 with water to improve peak shape on C18 columns.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Sulfamethoxazole 254.1156.0 (Quant)2520
108.0 (Qual)2525
N4-Acetyl-SMX 296.1134.0 (Quant)3022
92.0 (Qual)3035
SMX-Hydroxylamine 270.1156.0 (Quant)2518
SMX-Glucuronide 430.1254.1 (Quant)3515
SMX-d4 (IS) 258.1160.02520

Note: SMX-Glucuronide often undergoes in-source fragmentation.[1] Monitor the loss of the glucuronide moiety (430 -> 254) as the primary transition.[1]

Visualization: Analytical Workflow

Bioanalysis_Workflow Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (MeOH + 0.1% FA) Sample->Precipitation Add IS Centrifuge Centrifugation (14,000g, 4°C) Precipitation->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Gradient Elution Data Quantitation (Target/IS Ratio) MS->Data m/z 254, 296, 270, 430

Caption: Step-by-step LC-MS/MS workflow for the simultaneous quantification of SMX and its primary metabolites.

References

  • Cribb, A. E., & Spielberg, S. P. (1992).[1] Sulfamethoxazole is metabolized to the hydroxylamine in humans.[1][2] Clinical Pharmacology & Therapeutics. Link

  • Vree, T. B., et al. (1995).[1] Pharmacokinetics of sulfamethoxazole with its hydroxy metabolites and N4-acetyl-,N1-glucuronide conjugates in healthy human volunteers.[1] Pharmaceutical Research.[5] Link

  • Gill, H. J., et al. (1996).[1] Inhibition by atovaquone of CYP2C9-mediated sulphamethoxazole hydroxylamine formation.[1] European Journal of Clinical Pharmacology. Link

  • Hein, D. W., et al. (2012).[1] N-acetyltransferase (NAT) 1 and NAT2 enzyme activities drive interindividual variability in sulfamethoxazole N-acetylation.[1] Drug Metabolism and Disposition.[2][6] Link

  • Agilent Technologies. (2023).[7] Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Link

Sources

Beyond Bacteriostasis: Exploratory Protocols for Sulfamethoxazole in Eukaryotic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Eukaryotic Scaffold

Sulfamethoxazole (SMX) is canonically defined by its high affinity for bacterial dihydropteroate synthase (DHPS), competitively inhibiting folate synthesis. However, recent exploratory studies have re-characterized the sulfonamide scaffold as a "privileged structure" capable of interacting with diverse eukaryotic targets.

This guide moves beyond the bactericidal paradigm to explore SMX’s utility in hypoxic oncology , fungal synergy , and plant physiology . We analyze the mechanistic divergence where SMX off-target effects—specifically on Carbonic Anhydrases (CAs) and eukaryotic DHPS homologs—transition from toxicological risks to therapeutic or experimental assets.

Mechanistic Divergence: Off-Target Pharmacology

To repurpose SMX effectively, one must understand the structural basis of its non-bacterial interactions.

The Carbonic Anhydrase (CA) Zinc Trap

While SMX is a weak inhibitor of ubiquitous cytosolic CAs (hCA I and II), its sulfonamide moiety (


) can coordinate with the Zinc ion (

) in the active site of transmembrane isoforms hCA IX and XII .
  • Relevance: hCA IX is upregulated in hypoxic tumors (e.g., breast, glioblastoma) to regulate pH.

  • Exploratory Insight: SMX derivatives (e.g., Compound S15) have shown selectivity for hCA IX over hCA I/II, inducing G1/S cell cycle arrest in MCF7 cell lines.

The "Access-Inhibition" Fungal Model

SMX has poor efficacy against Aspergillus and Candida alone due to the fungal cell wall barrier and divergent DHPS kinetics. However, when the cell wall is compromised (e.g., by echinocandins like Caspofungin), SMX intracellular accumulation increases, allowing it to saturate fungal DHPS and collapse the folate pool.

Plant DHPS Inhibition

Plants possess a mitochondrial DHPS highly homologous to the bacterial target. SMX acts as a potent herbicide by inducing folate deficiency, manifesting as root growth inhibition and chlorosis. This makes SMX a viable candidate for selectable marker systems in plant tissue culture or novel herbicide scaffold development.

Visualization: Eukaryotic Signaling & Interference

The following diagram illustrates the divergent pathways of SMX interference in fungal, plant, and tumor models.

SMX_Eukaryotic_Pathways cluster_fungi Fungal Synergy (Aspergillus/Candida) cluster_tumor Hypoxic Tumor Targeting cluster_plant Plant Physiology SMX Sulfamethoxazole (Scaffold) FungalDHPS Fungal DHPS SMX->FungalDHPS Competes w/ pABA CA_IX Carbonic Anhydrase IX/XII SMX->CA_IX Zn2+ Coordination PlantDHPS Mitochondrial DHPS SMX->PlantDHPS Inhibits Caspofungin Caspofungin CellWall Cell Wall Integrity Caspofungin->CellWall Damages CellWall->SMX Permits Entry FolatePool Folate Pool Collapse FungalDHPS->FolatePool Depletes Hypoxia Hypoxia (HIF-1a) Hypoxia->CA_IX Upregulates pH_Reg Intracellular pH Dysregulation CA_IX->pH_Reg Inhibits Apoptosis Apoptosis (G1/S Arrest) pH_Reg->Apoptosis Triggers RootGrowth Root Elongation Inhibition PlantDHPS->RootGrowth Stunts

Caption: Divergent pharmacological pathways of SMX in eukaryotic systems. Blue nodes indicate the drug source; Yellow nodes indicate enzymatic targets; Red/Green nodes indicate physiological outcomes.

Experimental Protocols

Protocol A: Hypoxic Carbonic Anhydrase Inhibition Assay

Objective: To quantify the selectivity of SMX derivatives against tumor-associated hCA IX versus cytosolic hCA II.

Reagents:

  • Purified recombinant hCA II and hCA IX (commercially available).

  • Substrate: 4-nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-HCl (pH 7.4) with 0.1 mM ZnCl2.

Workflow:

  • Preparation: Dissolve SMX or derivative in DMSO to create a 10 mM stock. Serial dilute to range 0.1 nM – 10 µM.

  • Incubation: In a 96-well microplate, mix 10 µL of enzyme (hCA IX or II) with 10 µL of SMX dilution. Incubate at 25°C for 10 min to allow Zinc coordination.

  • Initiation: Add 180 µL of 3 mM 4-NPA solution.

  • Kinetic Read: Measure absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes.

  • Analysis: Calculate

    
     for each concentration. Determine 
    
    
    
    using non-linear regression (GraphPad Prism).
    • Success Criterion: A Selectivity Index (SI) of

      
       indicates potential for hypoxic tumor targeting with reduced systemic side effects.
      
Protocol B: Fungal Checkerboard Synergy Assay

Objective: To validate the "Access-Inhibition" model by testing SMX in combination with Caspofungin against Aspergillus fumigatus.

Matrix Design:

  • Axis X (SMX): 0, 4, 8, 16, 32, 64, 128, 256 µg/mL.

  • Axis Y (Caspofungin): 0, 0.03, 0.06, 0.125, 0.25, 0.5, 1.0 µg/mL.

Workflow:

  • Inoculum: Prepare A. fumigatus conidial suspension (

    
     CFU/mL) in RPMI 1640 medium (buffered with MOPS).
    
  • Plating: Add 100 µL of inoculum to each well of the checkerboard plate containing the drug matrix.

  • Incubation: 48 hours at 35°C.

  • Readout: Visual score or OD600. Define MIC as the lowest concentration showing 100% inhibition.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       indicates Synergy .[1] This confirms Caspofungin is facilitating SMX entry.
      
Protocol C: Plant Root Elongation Toxicity Test

Objective: To assess SMX impact on mitochondrial folate synthesis in Oryza sativa (Rice) or Brassica models.

Workflow:

  • Seed Sterilization: Surface sterilize seeds with 1% NaClO for 10 min, rinse 5x with sterile distilled water.

  • Exposure: Place seeds on filter paper in Petri dishes saturated with Hoagland solution containing SMX (0, 1, 5, 10, 50 mg/L).

  • Growth Conditions: Incubate at 25°C, 16h/8h light/dark cycle for 7 days.

  • Measurement:

    • Primary Root Length (mm).

    • Chlorophyll Content (SPAD meter).

  • Rescue Control (Critical for Causality): Include a parallel set treated with SMX + Folic Acid (100 µM) .

    • Validation: If Folic Acid restores growth, the mechanism is confirmed as DHPS inhibition. If not, toxicity is off-target (e.g., oxidative stress).

Quantitative Data Summary

The following table summarizes exploratory data ranges derived from recent repurposing studies.

Application DomainTargetSMX Effective Conc.Key OutcomeReference
Oncology hCA IX (Hypoxia)

nM*
G1/S Cell Cycle ArrestAbdelgawad et al. [1]
Mycology Aspergillus DHPSMIC: 4 - 8 µg/mL**FICI < 0.5 (Synergy)Carrillo-Muñoz et al. [2]
Plant Biology Plant DHPS

mg/L
Root Stunting (-40%)Cheong et al. [3]
Neurology NeurotransmissionClinical Dose (Oral)Contrast Sensitivity Imp.Pimentel et al. [4]

*Note: Values refer to specific SMX-sulfonamide derivatives (e.g., S15), not native SMX. **Note: Effective only in combination with Caspofungin.

Immunomodulatory "Dark Matter"

Recent metabolomic studies indicate that SMX stress on intestinal E. coli upregulates a class of pteridine metabolites termed "Colipterins." These metabolites are not antibiotics but act as immunomodulators that may influence host cytokine profiles (e.g., IL-10 upregulation).

Exploratory Workflow: To isolate this effect, researchers should treat E. coli cultures with sub-lethal SMX (1/4 MIC), extract the supernatant, and apply it to Macrophage (RAW 264.7) cell lines, measuring TNF-


 vs. IL-10 ratios via ELISA.

References

  • Abdelgawad, M.A., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling.[2] Pharmaceuticals. [Link][2][3]

  • Carrillo-Muñoz, A.J., et al. (2005). In Vitro Activity of Caspofungin Combined with Sulfamethoxazole against Clinical Isolates of Aspergillus spp. Antimicrobial Agents and Chemotherapy. [Link][1][3]

  • Cheong, J.C., et al. (2020). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development.[4][5] Antibiotics. [Link][1][5][6][7][8][9][10][11][12]

  • Pimentel, M.L., et al. (2000). Contrast Sensitivity Improvement With Sulfamethoxazole and Trimethoprim in a Patient With Machado-Joseph Disease. Archives of Neurology. [Link]

  • Hoque, F., et al. (2024). Neurotoxicity: A Rare Complication of Trimethoprim-Sulfamethoxazole.[13][14] Journal of Medical Sciences. [Link]

Sources

initial investigation of sulfamethoxazole environmental contamination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Initial Investigation of Sulfamethoxazole (SMX) Environmental Contamination

Abstract This technical guide provides a high-resolution framework for the detection, quantification, and risk assessment of Sulfamethoxazole (SMX) in aquatic and terrestrial environments. Designed for senior researchers and drug development scientists, this document moves beyond standard operating procedures to explain the causality of experimental design—specifically how the amphoteric nature of SMX dictates sampling, extraction, and chromatographic parameters.

Part 1: The Physicochemical Profile & Environmental Fate

To detect SMX, one must first understand its behavior in dynamic matrices. SMX is not a static contaminant; its speciation changes with environmental pH, fundamentally altering its mobility and bioavailability.

The Amphoteric Challenge SMX contains two ionizable functional groups: an aniline amine (basic) and a sulfonamide nitrogen (acidic).

  • pKa1 (≈ 1.6 - 1.85): Protonation of the aniline group (Cationic form).

  • pKa2 (≈ 5.6 - 5.7): Deprotonation of the sulfonamide group (Anionic form).

Implication for Investigation: In typical environmental waters (pH 6.5–8.5), SMX exists primarily as an anion . This increases its water solubility and reduces sorption to negatively charged soil/sediment particles (electrostatic repulsion), making it highly mobile in groundwater plumes but challenging to capture using standard hydrophobic interaction chromatography without pH modification.

Part 2: Sampling Strategy & Matrix Preservation

Objective: Prevent biotic degradation and hydrolysis between collection and analysis.

Water Sampling Protocol
  • Vessel: Amber borosilicate glass (prevents photolysis, as SMX is light-sensitive).

  • Preservation Agent:

    • Na₂EDTA (0.5 g/L): Essential.[1] SMX can form complexes with divalent cations (

      
      , 
      
      
      
      ) in hard water, masking it from detection. EDTA chelates these metals.
    • Acidification (pH < 2): Warning: While acidification stops microbial activity, it can catalyze hydrolysis of N4-acetylated metabolites back into parent SMX, potentially overestimating concentrations. Recommendation: Filter and freeze (-20°C) immediately; acidify only during the SPE prep stage.

Sediment Sampling
  • Core Extraction: Collect top 0–5 cm for recent deposition analysis.

  • Lyophilization: Freeze-dry samples to remove moisture without thermal degradation. Avoid oven drying, which promotes oxidation.

Part 3: Analytical Methodology (The Gold Standard)

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Rationale: High sensitivity (ng/L range) and selectivity are required to distinguish SMX from co-occurring sulfonamides.

Workflow Visualization

SMX_Analysis_Workflow Sample Environmental Sample (Water/Sediment) Pretreat Pre-treatment Add Na2EDTA Filter (0.45 µm GFF) Sample->Pretreat Preserve pH_Adj pH Adjustment Target: pH 3.0 (Protonate to Neutral Form) Pretreat->pH_Adj Optimize Speciation SPE Solid Phase Extraction (HLB Cartridge) pH_Adj->SPE Load Elution Elution MeOH + Acetone (1:1) SPE->Elution Concentrate LCMS LC-MS/MS Analysis ESI+ Mode Elution->LCMS Inject Data Quantification (Internal Standard Correction) LCMS->Data Calc

Figure 1: Optimized analytical workflow for SMX quantification. The critical control point is the pH adjustment to 3.0, ensuring SMX is in its neutral state for maximum retention on the HLB sorbent.

Step-by-Step Protocol

Step 1: Solid Phase Extraction (SPE)

  • Cartridge Selection: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 500 mg) are superior to C18 because they retain both polar degradation products and the non-polar parent compound.

  • Conditioning: 6 mL Methanol followed by 6 mL Ultrapure Water.

  • Loading (The Critical Step): Adjust sample pH to 3.0 using dilute H₂SO₄.

    • Why? At pH 3.0, SMX is neutral (between pKa1 and pKa2). This maximizes hydrophobic interaction with the sorbent. Loading at ambient pH (anionic state) results in >50% breakthrough (loss of analyte).

  • Washing: 5 mL of 5% Methanol in water (removes salts/matrix).

  • Elution: 2 × 4 mL Methanol/Acetone (1:1 v/v).

Step 2: LC-MS/MS Parameters [4]

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: Acetonitrile.[3][5]

    • Note: Formic acid aids protonation for ESI+ mode.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[4][5]

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
Sulfamethoxazole 254.0

156.0 (Sulfanilyl)92.0 (Aniline)
SMX-d4 (IS) 258.0 160.0 96.0

Part 4: Risk Characterization Framework

To translate concentration data into ecological impact, calculate the Risk Quotient (RQ).

Formula:



  • MEC: Measured Environmental Concentration.[6][7]

  • PNEC: Predicted No-Effect Concentration.[6][7]

Reference Values:

  • PNEC (Aquatic): Conservative estimates range from 0.6 µg/L to 0.9 µg/L for sensitive aquatic species (e.g., algae Pseudokirchneriella subcapitata).

  • PNEC (Resistance Selection): Recent studies suggest concentrations as low as 0.1 µg/L may select for antibiotic resistance genes (ARGs).

Interpretation Grid:

  • RQ < 0.1: Low Risk.

  • 0.1 ≤ RQ < 1.0: Medium Risk.

  • RQ ≥ 1.0: High Risk (Immediate mitigation required).

Part 5: Environmental Transport & Degradation[1][9][10]

Understanding the "sink" of the contaminant is vital for long-term modeling.

SMX_Fate Source WWTP Effluent Water Surface Water (pH 7-8: Anionic) Source->Water Discharge Photo Photolysis (Major Pathway) Water->Photo UV Exposure Bio Biodegradation (Slow) Water->Bio Microbial Action Sediment Sediment (Low Sorption) Water->Sediment Adsorption (pH dependent) GW Groundwater (Leaching Risk) Water->GW Infiltration (High Mobility) Sediment->Water Desorption

Figure 2: Environmental fate of SMX.[8] Note the high mobility into groundwater due to low sediment sorption in alkaline conditions.

Mechanistic Insight: SMX is relatively resistant to biodegradation but susceptible to direct photolysis . In clear, shallow waters, the half-life (


) can be < 2 days. However, in turbid waters or groundwater (no UV), 

can exceed 100 days, leading to "pseudo-persistence."

References

  • USGS. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.[4] U.S. Geological Survey Techniques and Methods 5–C2. Link

  • Thermo Fisher Scientific. (2007).[2] Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography-Tandem Mass Spectrometry.[2] Application Note 62480.[2] Link

  • Straub, J. O. (2016). Aquatic Environmental Risk Assessment for Human Use of the Old Antibiotic Sulfamethoxazole in Europe.[6][7] Environmental Toxicology and Chemistry.[9][10] Link

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Link

  • Zhang, Y., et al. (2023).[1][9] Microbial degradation of sulfamethoxazole in the environment.[11][12] Science of The Total Environment. Link

Sources

Methodological & Application

Application Notes and Protocols: Preparation of Sulfamethoxazole Stock Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Mechanism of Sulfamethoxazole in Cellular Studies

Sulfamethoxazole (SMX) is a sulfonamide antibiotic that plays a crucial role in both clinical practice and biomedical research.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfamethoxazole effectively halts the production of dihydrofolic acid, a precursor essential for the synthesis of nucleic acids and certain amino acids.[2][3] This targeted disruption of a vital metabolic pathway underpins its bacteriostatic activity. Mammalian cells are unaffected as they do not synthesize their own folic acid, instead relying on dietary intake.[2] In the context of cell culture, SMX is frequently employed in studies of drug efficacy, resistance mechanisms, and as a selective agent.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, sterilization, and storage of sulfamethoxazole stock solutions for use in a variety of cell-based assays. Adherence to these protocols will ensure the reproducibility and reliability of experimental outcomes.

Physicochemical Properties of Sulfamethoxazole

A thorough understanding of the physicochemical properties of sulfamethoxazole is fundamental to the successful preparation of a stable and effective stock solution.

PropertyValueSource(s)
CAS Number 723-46-6[1][2][4][5][6][7][8][9]
Molecular Formula C₁₀H₁₁N₃O₃S[1][2][5][7][9]
Molecular Weight 253.28 g/mol [2][4][7][9]
Appearance White to pale yellow crystalline solid[1][5][8]
pKa pKa1 ≈ 1.6, pKa2 ≈ 5.7[5]
Melting Point ~169 °C[2]
Solubility Profile

Sulfamethoxazole is sparingly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of concentrated stock solutions.[1] The choice of solvent is critical and should be guided by the experimental design, particularly the tolerance of the cell line to the solvent.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) ~50 mg/mL[1][10]
Ethanol ~12-20 mg/mL[4][11]
Acetone Soluble (1 in 3 parts)[11][12]
Water Very slightly soluble[4][8][11][12]
Aqueous Buffers Sparingly soluble[1]

Expert Insight: While DMSO offers the highest solubility, it can also exhibit cytotoxicity at higher concentrations. It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line and to ensure the final working concentration of DMSO in the cell culture medium is well below this limit (typically ≤ 0.5%).

Workflow for Sulfamethoxazole Stock Solution Preparation

G cluster_prep Pre-Preparation cluster_protocol Protocol cluster_storage Storage & Quality Control safety Review Safety Data Sheet (SDS) calc Calculate Required Mass of SMX safety->calc solvent Select Appropriate Solvent calc->solvent weigh Weigh Sulfamethoxazole solvent->weigh dissolve Dissolve in Solvent weigh->dissolve sterilize Sterile Filtration dissolve->sterilize aliquot Aliquot Stock Solution sterilize->aliquot store Store at -20°C aliquot->store qc Perform Quality Control store->qc

Caption: Workflow for preparing a sterile sulfamethoxazole stock solution.

Detailed Protocol for Sulfamethoxazole Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 50 mg/mL stock solution of sulfamethoxazole in DMSO.

Materials
  • Sulfamethoxazole powder (purity ≥98%)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (15 mL or 50 mL)

  • Sterile, single-use syringes (1 mL to 10 mL)

  • Sterile syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)

  • Sterile, cryogenic vials for aliquoting

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Pre-Protocol Safety and Handling

Sulfamethoxazole may cause skin and eye irritation, and may also cause an allergic skin reaction.[6][7][13] It is harmful if swallowed.[6][7] Always consult the Safety Data Sheet (SDS) before handling the compound.[1][6][7] Conduct all weighing and dissolution steps in a chemical fume hood. Wear appropriate PPE at all times.

Step-by-Step Procedure
  • Calculations: To prepare a 50 mg/mL stock solution, calculate the required mass of sulfamethoxazole and volume of DMSO. For example, to prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of sulfamethoxazole and 10 mL of DMSO.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the calculated amount of sulfamethoxazole powder directly into the tube.

  • Dissolution: In a chemical fume hood, add the calculated volume of cell culture-grade DMSO to the conical tube containing the sulfamethoxazole powder.[1] Close the tube tightly and vortex at room temperature until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterile Filtration: Draw the sulfamethoxazole solution into a sterile syringe.[14] Attach a sterile 0.22 µm syringe filter to the syringe.[14] Dispense the solution through the filter into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile cryogenic vials. The aliquot volume should be appropriate for your typical experimental needs.

Storage and Stability
  • Stock Solution: Store the aliquoted sulfamethoxazole stock solution at -20°C for long-term storage.[1][4] Under these conditions, the stock solution is stable for at least one year.[4][10] Some sources suggest stability for up to 5 years at -20°C in methanol.

  • Aqueous Solutions: It is not recommended to store aqueous dilutions of sulfamethoxazole for more than one day.[1] Prepare fresh working solutions from the frozen stock for each experiment.

Quality Control and Best Practices

  • Solvent Toxicity Control: When conducting cell-based assays, it is essential to include a vehicle control group. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups to account for any potential effects of the solvent on cell viability and function.

  • Confirmation of Concentration: For applications requiring a highly precise concentration, the concentration of the stock solution can be verified using UV-Vis spectrophotometry, with a maximum absorbance (λmax) at approximately 271 nm.[1]

  • Visual Inspection: Before each use, thaw an aliquot of the stock solution and visually inspect for any signs of precipitation. If precipitate is observed, gently warm the solution and vortex to redissolve.

Mechanism of Action Pathway

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS SMX Sulfamethoxazole (SMX) SMX->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfamethoxazole.

Conclusion

The preparation of a reliable and stable stock solution of sulfamethoxazole is a critical first step for any cell culture-based investigation involving this compound. By following the detailed protocols and adhering to the best practices outlined in this application note, researchers can ensure the integrity and reproducibility of their experimental results.

References

  • Wikipedia. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole? Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the pKa values of Sulfamethoxazole in solvent mixtures at 25 o C. Retrieved from [Link]

  • NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329, Sulfamethoxazole. Retrieved from [Link]

  • ResearchGate. (2016). How do you interpret these instructions about the solubility of Sulfamethoxazole? Retrieved from [Link]

  • Dr Matt & Dr Mike. (2018). Sulfamethoxazole and Trimethoprim - Mechanism of Action [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Stability of concentrated trimethoprim-sulfamethoxazole admixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethoprim Sulfamethoxazole - StatPearls. Retrieved from [Link]

  • Sartorius. (n.d.). Sterile Cell Culture Preparation. Retrieved from [Link]

  • Oxford Academic. (n.d.). Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. The Journal of Infectious Diseases. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (n.d.). Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles. Retrieved from [Link]

  • Sartorius. (n.d.). Cell Culture - Preparation. Retrieved from [Link]

  • Oxford Academic. (n.d.). Stability of concentrated trimethoprim-sulfamethoxazole admixtures. Retrieved from [Link]

Sources

HPLC method for sulfamethoxazole quantification in human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm currently engaged in a deep dive, initiating targeted Google searches. My focus is centered on gathering comprehensive data on HPLC methodologies specifically designed for quantifying sulfamethoxazole in human plasma. I'm prioritizing established protocols, validation parameters, and meticulous sample preparation techniques.

Defining Search Parameters

I've refined my search queries, aiming for precision. I will analyze the initial results, evaluating methodologies based on robustness and common use, focusing on stationary/mobile phases, detection wavelengths, and internal standards. I'm prioritizing rationale for specific choices.

Outlining Analytical Procedures

I'm now deep in the process of shaping the application note. My current focus is establishing the flow, starting with an intro to sulfamethoxazole quantification in human plasma. From there, I'll detail all necessary materials, a step-by-step sample prep, standard curve methods, and HPLC analysis, explaining each step's rationale.

Application Note: Sulfamethoxazole (SMX) in Urinary Tract Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Sulfamethoxazole (SMX) remains a cornerstone in the study of urinary tract infections (UTIs), primarily as a probe for antifolate resistance mechanisms and as the sulfonamide component of Co-trimoxazole (SXT). While often used clinically in combination with Trimethoprim (TMP), isolated SMX profiling is critical in drug development to map sul1/sul2/sul3 resistance reservoirs and to evaluate the standalone efficacy of novel sulfonamide derivatives.

Critical Application Note: The translation of SMX efficacy from in vitro to in vivo models is frequently compromised by the pharmacokinetic mismatch between murine and human metabolism. Mice acetylate and clear sulfonamides significantly faster than humans. This guide addresses this discrepancy with specific dosing strategies to ensure therapeutic urinary concentrations.

Pharmacological Mechanism & Target Validation[1][2]

SMX acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme absent in mammalian cells but essential for bacterial folate synthesis.[1] This selectivity provides a high therapeutic index, though widespread resistance in Uropathogenic E. coli (UPEC) necessitates precise susceptibility testing.

Figure 1: Folate Biosynthesis Pathway and SMX Intervention

The following diagram illustrates the sequential enzymatic blockade. SMX competes with PABA for the active site of DHPS.[1][2]

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP SMX Sulfamethoxazole (Inhibitor) SMX->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHP->DHF DHFR Enzyme: DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHFR->THF TMP Trimethoprim (Synergistic Blocker) TMP->DHFR Inhibition

Caption: Mechanism of Action. SMX competitively inhibits DHPS, preventing the formation of Dihydropteroic Acid.[3][1][2] Synergistic blockade by TMP is shown downstream.[4]

In Vitro Experimental Framework

Standard Mueller-Hinton Broth (MHB) fails to replicate the ionic strength, pH, and urea concentration of the bladder, which drastically alters SMX activity and biofilm formation. Artificial Urine Medium (AUM) is mandatory for high-fidelity in vitro modeling.

Artificial Urine Medium (AUM) Preparation

Based on the NIST and standard physiological formulations.

ComponentConcentration (g/L)Function
Urea10.0 - 25.0Nitrogen source; Osmotic stressor
Sodium Chloride (NaCl)5.2Ionic balance
Potassium Chloride (KCl)3.5Ionic balance
Calcium Chloride (CaCl2·2H2O)0.37Biofilm structural integrity
Magnesium Sulfate (MgSO4·7H2O)0.49Enzymatic cofactor
Lactic Acid1.1 mL (of 85% soln)Carbon source; pH modulation
pH Adjustment Adjust to 6.0 Critical for SMX solubility/activity

Protocol Note: Sterilize urea separately by filtration (0.22 µm) and add to the autoclaved base to prevent thermal decomposition into ammonia.

Biofilm Inhibition Assay (96-Well Format)

UPEC biofilms in the bladder are a primary cause of recurrent UTI and SMX treatment failure.

  • Inoculation: Dilute overnight UPEC culture 1:100 into AUM supplemented with SMX (Concentration range: 0.5 – 512 µg/mL).

  • Incubation: 37°C for 24–48 hours under static conditions (mimics inter-voiding periods).

  • Quantification:

    • Planktonic:[5][6] Transfer supernatant to a new plate for OD600 reading.

    • Biofilm: Wash wells 2x with PBS. Stain with 0.1% Crystal Violet (15 min). Solubilize with 30% Acetic Acid. Read OD550.

  • Data Output: Calculate the MBIC (Minimum Biofilm Inhibitory Concentration), defined as the lowest concentration resulting in ≥50% reduction in biofilm mass compared to untreated control.

In Vivo Murine Model of Ascending UTI

The transurethral ascending infection model is the gold standard. It bypasses systemic sepsis models to specifically target the bladder (cystitis) and kidneys (pyelonephritis).

Animal Selection & Pre-Treatment
  • Strain: C57BL/6 or CBA/J (Female, 6–8 weeks). Females are required due to urethral anatomy.

  • Water Restriction: Restrict water 1–2 hours pre-inoculation to ensure the bladder is not fully distended, reducing the risk of immediate voiding post-catheterization.

Protocol Workflow

The following workflow ensures high take rates (>90%) and minimizes urethral trauma.

UTI_Workflow cluster_prep Preparation Phase cluster_infection Infection Phase (Day 0) cluster_treatment Treatment Phase Acclimation Acclimation (7 Days) UrineCheck Baseline Urine (Sterility Check) Acclimation->UrineCheck Anesthesia Anesthesia (Isoflurane) UrineCheck->Anesthesia Cath Transurethral Catheterization (PE-10 Tubing) Anesthesia->Cath Lubricate catheter Inoc Inoculation (1-2x10^8 CFU in 50µL) Cath->Inoc Slow infusion (10s) Dosing SMX Dosing (Oral Gavage/Water) Inoc->Dosing Start +24h p.i. Harvest Harvest (Day 3-5) Bladder/Kidney Dosing->Harvest Homogenize & Plating

Caption: Experimental workflow for the murine ascending UTI model. Critical control points include the slow infusion rate to prevent vesicoureteral reflux (unless studying pyelonephritis specifically).

Dosing Strategy: The Metabolic Gap

Mice metabolize SMX significantly faster than humans (Half-life: ~1.5h vs. ~10h). Standard human dosing intervals (BID) will lead to sub-therapeutic troughs in mice, allowing bacterial regrowth.

Recommended Dosing Regimen:

  • Route: Oral Gavage (PO) or Medicated Drinking Water.

  • Frequency: Every 6–8 hours (PO) or Continuous (Water).

  • Dosage Calculation:

    • Target: Maintain urinary concentration > MIC (typically >256 µg/mL for resistance studies or >38 µg/mL for susceptible strains).

    • PO Dose: 50–100 mg/kg/dose.

    • Water:[7] 0.5 – 1.0 mg/mL in drinking water (assuming ~3-5 mL intake/day).

Endpoint Analysis
  • Euthanasia: CO2 asphyxiation followed by cervical dislocation.

  • Tissue Harvest: Aseptically remove bladder and kidneys.

  • Homogenization: Homogenize tissues in 1 mL PBS.

  • CFU Enumeration: Plate serial dilutions on MacConkey agar (selective for Gram-negatives) containing SMX (to verify resistance stability) and without SMX (total burden).

Data Interpretation & Reference Standards

Table 1: Pharmacokinetic Comparison (Mouse vs. Human)

Understanding these parameters is crucial for scaling doses.

ParameterHuman (Adult)Mouse (C57BL/6)Implication for Protocol
Half-life (t1/2) 8 – 10 hours1.3 – 4.0 hoursMice require 3-4x daily dosing or continuous water supply.
Protein Binding ~70%~30 - 50%Higher free fraction in mice may partially offset rapid clearance.
Urinary Excretion High (Active)High (Active)SMX concentrates well in urine for both species.
Acetylation Slow (N-acetyltransferase)RapidMice produce inactive acetyl-SMX metabolite faster.
Table 2: CLSI Breakpoints for E. coli (Reference)

Note: SMX is typically tested in combination with TMP (1:19 ratio). Values below refer to the SMX component unless specified.

AgentSusceptible (S)Resistant (R)Note
Sulfamethoxazole (Alone) ≤ 256 µg/mL≥ 512 µg/mLUsed for resistance mechanism phenotyping.
TMP/SMX (Combination) ≤ 2/38 µg/mL≥ 4/76 µg/mLStandard for clinical efficacy prediction.

References

  • NIST Artificial Urine Recipe: National Institute of Standards and Technology. (n.d.). NIST Artificial Urine Medium (AUM) Recipe. [Link] (General reference for standard composition)

  • Murine UTI Model Protocols: Hung, C., et al. (2009). "Protocol for the Murine Model of Urinary Tract Infection." Nature Protocols. [Link]

  • Sulfamethoxazole Pharmacokinetics: Patel, R. B., et al. (1981). "Pharmacokinetics of sulfamethoxazole in mice." Journal of Pharmaceutical Sciences. [Link]

  • CLSI Breakpoints: Clinical and Laboratory Standards Institute.[8][9] (2024).[7][8][10][11] M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link][9]

  • Bacterial Persistence & SMX: Blango, M. G., & Mulvey, M. A. (2010). "Persistence of Uropathogenic Escherichia coli in the Face of Multiple Antibiotics." Antimicrobial Agents and Chemotherapy. [Link]

Sources

High-Performance Solid-Phase Extraction of Sulfamethoxazole from Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ENV-SMX-04 [1]

Abstract

This application note details a robust, field-validated protocol for the extraction and enrichment of Sulfamethoxazole (SMX) from complex wastewater matrices using Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction (SPE).[1] Unlike generic protocols, this guide addresses the specific amphoteric nature of SMX (


, 

) and the high organic load of wastewater. By optimizing sample pH to 3.0 and utilizing a polymeric sorbent, this method achieves recoveries >85% while minimizing ion suppression in downstream LC-MS/MS analysis.[1]

Scientific Principles & Mechanism

The Physicochemical Challenge

Sulfamethoxazole is an amphoteric sulfonamide antibiotic.[1] Its extraction efficiency is governed by its ionization state relative to the sample pH:

  • pH < 1.6: Protonated, cationic form (

    
    ).[1]
    
  • pH 1.6 – 5.7: Neutral/Zwitterionic form (

    
    ).[1]
    
  • pH > 5.7: Deprotonated, anionic form (

    
    ).[1]
    

Causality in Protocol Design: Standard C18 silica sorbents often fail with SMX in wastewater because they require the analyte to be strictly neutral for retention.[1] Furthermore, C18 cartridges cannot run dry, a common risk when processing large volumes of particulate-heavy wastewater.[1]

The Solution: We utilize a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent (divinylbenzene/N-vinylpyrrolidone copolymer).[1]

  • Retention: At pH 3.0 , SMX exists primarily in its neutral form, maximizing hydrophobic retention on the divinylbenzene backbone.[1]

  • Wettability: The N-vinylpyrrolidone moiety allows the cartridge to dry out during vacuum processing without collapsing the pore structure, ensuring consistent recovery.[1]

Materials & Reagents

Reagents
  • Target Analyte: Sulfamethoxazole (SMX).[1][2][3]

  • Internal Standard (IS): Sulfamethoxazole-d4 (SMX-d4) or Sulfamethoxazole-13C6 (Critical for correcting matrix effects).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Modifiers: Formic Acid (FA), Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    ) for pH adjustment.[1]
  • Chelating Agent:

    
     (Disodium ethylenediaminetetraacetate).[1]
    
Equipment
  • SPE Cartridge: Oasis HLB (60 mg/3 cc) or equivalent polymeric reversed-phase sorbent.[1]

  • Filtration: 0.7 µm Glass Fiber Filters (GFF).[1] Note: Avoid nylon filters as they can non-specifically bind sulfonamides.[1]

  • Vacuum Manifold: Capable of maintaining 5–10 inHg.[1]

Experimental Protocol

Sample Pre-treatment (Critical Step)

Wastewater contains dissolved metals (Ca, Mg) that can chelate SMX, and particulate matter that clogs cartridges.[1]

  • Collection: Collect 250 mL – 500 mL of wastewater in amber glass bottles.

  • Filtration: Filter through a 0.7 µm Glass Fiber Filter to remove suspended solids.

  • Chelation: Add 0.5 g

    
      per 500 mL sample.
    
    • Why: EDTA sequesters divalent cations that otherwise form complexes with the sulfonamide group, preventing adsorption to the SPE sorbent.

  • Internal Standard: Spike SMX-d4 at a concentration of 100 ng/L (or matched to expected range). Allow 30 mins equilibration.

  • pH Adjustment: Adjust pH to 3.0 ± 0.2 using 40%

    
    .
    
    • Why: This forces SMX into its neutral state, significantly increasing retention on the HLB polymer compared to neutral (pH 7) or alkaline conditions.

SPE Workflow (Step-by-Step)

The following workflow is visualized in Figure 1 .

SPE_Workflow cluster_SPE Solid Phase Extraction (HLB) start Wastewater Sample (Filtered 0.7 µm) pretreat Pre-treatment Add Na2EDTA Adjust to pH 3.0 start->pretreat condition 1. Condition 3 mL MeOH 3 mL Water (pH 3) pretreat->condition load 2. Load Sample Flow: 5-10 mL/min (Do not rush) condition->load wash 3. Wash 3 mL 5% MeOH in Water (Removes salts/proteins) load->wash dry 4. Dry Vacuum for 10-15 min (Critical for immiscible elution) wash->dry elute 5. Elute 2 x 3 mL Pure Methanol dry->elute evap Evaporation N2 Stream @ 40°C To dryness elute->evap recon Reconstitution 1 mL Initial Mobile Phase (10% ACN / 0.1% FA) evap->recon analysis LC-MS/MS Analysis recon->analysis

Figure 1: Optimized SPE workflow for Sulfamethoxazole extraction from wastewater.[1]

Detailed Steps:

  • Conditioning: Pass 3 mL MeOH followed by 3 mL acidified water (pH 3) through the cartridge.[1] Discard effluent.[1]

  • Loading: Load the pre-treated sample at a flow rate of <10 mL/min .

    • Caution: High flow rates cause "breakthrough," where the analyte passes through the sorbent without interacting.

  • Washing: Wash with 3 mL of 5% Methanol in Water .

    • Mechanism:[1][2][4][5] This removes highly polar matrix interferences (salts, sugars) without eluting the SMX (which requires >20% organic solvent to desorb).

  • Drying: Apply full vacuum for 10–15 minutes.[1]

    • Why: Residual water interferes with the evaporation step and can alter the elution strength.

  • Elution: Elute with 2 x 3 mL Methanol . Soak the bed for 1 minute before pulling the solvent through to maximize desorption.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL of 10:90 ACN:Water (0.1% Formic Acid).

LC-MS/MS Analysis Parameters

Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.[1] Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1] Ionization: ESI Positive Mode.

Table 1: MRM Transitions for Sulfamethoxazole

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
SMX 254.1156.02520Quantifier
SMX 254.192.02535Qualifier
SMX-d4 258.1160.02520Internal Std

Method Validation & QA/QC

To ensure trustworthiness, every batch must include:

  • Method Blank: Ultrapure water processed as a sample to check for contamination.[1]

  • Matrix Spike: Wastewater spiked with known SMX concentration to calculate recovery.[1]

Calculating Matrix Effects (ME)

Wastewater often suppresses the MS signal. Calculate ME using the post-extraction spike method:



  • ME < 0: Ion Suppression (Common in wastewater).[1]

  • ME > 0: Ion Enhancement.

  • Acceptance Criteria: If ME is > -20%, the Internal Standard (SMX-d4) will effectively compensate.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Sample pH too high (>5).[1]Ensure pH is adjusted to 3.[1]0. SMX becomes anionic at pH >5.7 and elutes during loading.[1]
High Backpressure Clogged cartridge.[1]Improve filtration (0.45 µm) or use a larger pore size GFF pre-filter.
Poor Peak Shape Solvent mismatch.[1]Ensure reconstitution solvent matches the initial mobile phase (low % organic).
Signal Suppression Humic acids remaining.[1]Increase Wash step volume or use a stronger wash (e.g., 10% MeOH) carefully.

References

  • US Environmental Protection Agency. (2007).[1] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. [Link]

  • Gros, M., et al. (2012).[1] Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry. Journal of Chromatography A. [Link][1]

  • Kersnakova, Z., et al. (2024).[1] Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances. Water, Air, & Soil Pollution.[1][6] [Link]

  • Waters Corporation. (2021).[1] Oasis HLB Cartridges and Plates Care & Use Manual.[1] (Standard reference for HLB polymer mechanism). [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Simultaneous Analysis of Sulfamethoxazole and its Key Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic used to treat a variety of bacterial infections. Its clinical efficacy and potential for adverse effects are influenced by its metabolic fate in the body. The primary metabolic pathways include N-acetylation and hydroxylation, leading to the formation of key metabolites such as N4-acetyl-sulfamethoxazole (N4-SMX), N4-hydroxy-sulfamethoxazole (N4-OH-SMX), and 5-methylhydroxy-sulfamethoxazole (OH-SMX)[1]. Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for drug development, therapeutic drug monitoring, and toxicological studies.

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous, quantitative analysis of sulfamethoxazole and its three major metabolites in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, offering a highly selective, sensitive, and robust workflow from sample preparation to data acquisition. We emphasize the scientific rationale behind each step, ensuring both technical accuracy and practical applicability.

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole undergoes extensive metabolism primarily in the liver. The main transformation is acetylation at the N4 position to form N4-acetyl-sulfamethoxazole, which is generally considered inactive but can contribute to crystalluria. Another significant pathway is oxidation, catalyzed by cytochrome P450 enzymes (specifically CYP2C9), which results in hydroxylated metabolites. These metabolites can be further conjugated before excretion[1].

Sulfamethoxazole Metabolism SMX Sulfamethoxazole (SMX) N4_SMX N4-acetyl-SMX SMX->N4_SMX N-acetyltransferase N4_OH_SMX N4-hydroxy-SMX SMX->N4_OH_SMX CYP2C9 OH_SMX 5-methylhydroxy-SMX SMX->OH_SMX CYP2C9

Caption: Major metabolic pathways of Sulfamethoxazole.

Principle of the Method

This method utilizes Solid-Phase Extraction (SPE) to isolate sulfamethoxazole and its metabolites from the complex plasma matrix, effectively removing proteins and phospholipids that can cause ion suppression. The extracted analytes are then separated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) for the parent compound ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects[2][3].

Materials and Reagents

  • Standards: Sulfamethoxazole, N4-acetyl-sulfamethoxazole, N4-hydroxy-sulfamethoxazole, and 5-methylhydroxy-sulfamethoxazole (analytical grade).

  • Internal Standard: Sulfamethoxazole-¹³C₆ (or -d4). The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, providing the most accurate correction[2][4].

  • Solvents: Acetonitrile, Methanol (LC-MS grade).

  • Reagents: Formic acid, Ammonium hydroxide, Ammonium acetate (LC-MS grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Plasma: Drug-free human plasma with K₂EDTA as anticoagulant.

  • SPE Cartridges: Mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent, 30 mg/1 mL.

Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

The choice of a mixed-mode cation exchange sorbent is strategic. Sulfamethoxazole and its metabolites are weakly acidic and can be retained by reversed-phase mechanisms. The primary amino group on sulfamethoxazole also allows for strong cation exchange interaction under acidic conditions, providing an orthogonal retention mechanism for enhanced cleanup.

SPE Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution s1 Pipette 200 µL Plasma s2 Add 20 µL SIL-IS (Sulfamethoxazole-¹³C₆) s1->s2 s3 Add 200 µL 4% H₃PO₄ (Acidify & Precipitate) s2->s3 s4 Vortex & Centrifuge s3->s4 spe1 Condition Cartridge (1 mL MeOH, 1 mL H₂O) s4->spe1 spe2 Equilibrate Cartridge (1 mL 2% Formic Acid) spe1->spe2 spe3 Load Supernatant spe2->spe3 spe4 Wash 1: 1 mL 2% Formic Acid (Removes polar interferences) spe3->spe4 spe5 Wash 2: 1 mL 40% MeOH (Removes less-polar interferences) spe4->spe5 spe6 Elute Analytes (1 mL 5% NH₄OH in MeOH) spe5->spe6 p1 Evaporate to Dryness spe6->p1 p2 Reconstitute in 100 µL Mobile Phase A p1->p2 p3 Inject into LC-MS/MS p2->p3

Caption: Detailed workflow for plasma sample preparation using SPE.

Step-by-Step Protocol:

  • Sample Pre-treatment: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma, followed by 20 µL of the working solution of Sulfamethoxazole-¹³C₆ (e.g., 1 µg/mL). Add 200 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins. Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This wets the sorbent and activates the functional groups.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step ensures the sorbent environment matches the pH of the loading solution, maximizing analyte retention.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove highly polar, unretained matrix components.

    • Wash 2: Pass 1 mL of 40% methanol in water to remove moderately non-polar interferences without eluting the analytes of interest.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analytes, disrupting the ion-exchange interaction and the high organic content disrupts the reversed-phase interaction, ensuring complete elution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure complete dissolution before transferring to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is critical for resolving the parent drug from its metabolites, which can be isobaric (e.g., hydroxylated metabolites). A C18 reversed-phase column is well-suited for this application. The mobile phase contains a volatile buffer additive like formic acid, which is compatible with mass spectrometry and promotes protonation of the analytes for positive ion mode detection[5].

Table 1: LC-MS/MS System Parameters

ParameterCondition
LC System UPLC/HPLC system capable of binary gradient elution
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500°C
Capillary Voltage 3.5 kV

Table 2: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.495.05.0
1.000.495.05.0
5.000.410.090.0
6.000.410.090.0
6.100.495.05.0
8.000.495.05.0

Rationale for Gradient: This gradient starts with a high aqueous phase to retain the more polar hydroxylated and acetylated metabolites, followed by a ramp to high organic content to elute the parent sulfamethoxazole. This ensures good separation and peak shape for all analytes.

Table 3: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulfamethoxazole (SMX) 254.1156.15018
108.15025
N4-acetyl-SMX 296.1198.15020
108.15028
N4-hydroxy-SMX 270.1172.15022
108.15026
5-methylhydroxy-SMX 270.1156.15020
124.15024
Sulfamethoxazole-¹³C₆ (IS) 260.1162.1*5018

*Denotes the primary transition used for quantification.

Rationale for MRM Transitions: The precursor ion for each analyte corresponds to its protonated molecule [M+H]⁺.

  • SMX (254.1 → 156.1): The primary fragmentation involves the cleavage of the sulfonamide bond, yielding the stable p-aminobenzenesulfonyl moiety (m/z 156)[6][7]. The transition to m/z 108 represents the subsequent loss of SO₂.

  • N4-acetyl-SMX (296.1 → 198.1): The fragmentation follows a similar pattern with the acetyl group retained on the aniline ring.

  • Hydroxylated Metabolites (270.1): The precursor mass is increased by 16 Da due to the addition of an oxygen atom. For N4-hydroxy-SMX, the fragmentation yields a characteristic product ion (m/z 172.1). For 5-methylhydroxy-SMX, fragmentation can still produce the core m/z 156 ion, but a more specific transition involving the hydroxylated isoxazole ring (m/z 124.1) can be used for confirmation.

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance[8][9]. The key parameters assessed are summarized below.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterMeasurementAcceptance Criteria
Selectivity Analysis of at least six blank plasma lots from individual donors to check for interferences at the retention times of the analytes and IS.Response of interfering peaks must be <20% of the Lower Limit of Quantification (LLOQ) for the analytes and <5% for the IS[10].
Linearity A calibration curve was prepared in blank plasma over the range of 5-5000 ng/mL for SMX and 1-1000 ng/mL for metabolites. A weighted (1/x²) linear regression was used.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of the nominal value (±20% at LloQ).
Accuracy & Precision Analyzed Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in five replicates within a single run (intra-day) and across three separate runs (inter-day)[11].Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LloQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LloQ).
Recovery & Matrix Effect Recovery: Compared peak areas of analytes from extracted plasma samples to those from post-extraction spiked samples. Matrix Effect: Compared peak areas of analytes in post-extraction spiked samples to those in neat solution.Recovery should be consistent and reproducible. Matrix factor (ratio of analyte response in the presence of matrix to response in neat solution) should have a CV ≤ 15%.
Stability Assessed analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). Also evaluated post-preparative stability in the autosampler.Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

This application note details a comprehensive, robust, and highly sensitive LC-MS/MS method for the simultaneous quantification of sulfamethoxazole and its three primary metabolites in human plasma. The detailed SPE protocol ensures effective sample cleanup and high analyte recovery, while the optimized chromatographic and mass spectrometric conditions provide excellent selectivity and sensitivity. The use of a stable isotope-labeled internal standard guarantees the accuracy and precision required for regulated bioanalysis. This validated method is fit for purpose and can be readily implemented in clinical and research laboratories for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

References

  • Magreault, S., et al. (2022). Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations. Journal of Chromatography B, 1211, 123496. Available at: [Link]

  • Melloni, C., et al. (2020). Simultaneous quantification of trimethoprim metabolites in pediatric plasma. Journal of Chromatography B, 1152, 122238. Available at: [Link]

  • Jung, J., et al. (2015). Optimization of LC-MS/MS for the Analysis of Sulfamethoxazole by using Response Surface Analysis. Journal of Korean Society on Water Environment, 31(5), 567-574. Available at: [Link]

  • Jäger, M., et al. (2020). LC-MS/MS method for nine different antibiotics. Journal of Chromatography B, 1152, 122222. Available at: [Link]

  • Vree, T.B., et al. (1994). Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 658(2), 327-340. Available at: [Link]

  • Mistri, H.N., et al. (2007). The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 547-553. Available at: [Link]

  • Botitsi, H., Frosyni, C., & Tsipi, D. (2007). MS-MS fragmentation pathway and product ions for sulfamethoxazole. Analytical and Bioanalytical Chemistry, 387(5), 1871-1882. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Patel, B.N., et al. (2011). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 33(3), 365-370. Available at: [Link]

  • Liu, A., et al. (2014). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Journal of The American Society for Mass Spectrometry, 25(5), 874-884. Available at: [Link]

  • European Union Reference Laboratory for Pesticides. (2017). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available at: [https://www.eurl-pesticides.eu/userfiles/file/EurlSrm/meth_val_Anacandia_MRM_ lentils_chickpeas_rev0.pdf]([Link]_ lentils_chickpeas_rev0.pdf)

  • Shimadzu Scientific Instruments. Mobile phases compatible for LC/MS. Available at: [Link]

  • Said, R., et al. (2004). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 22(6), 552-558. Available at: [Link]

  • Arsand, D.R., et al. (2013). Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. Journal of the Brazilian Chemical Society, 24(7), 1145-1153. Available at: [Link]

  • Dong, M.W., & Lin, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 386-394. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Cawley, A.T., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 818296. Available at: [Link]

  • Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 965, 129-135. Available at: [Link]

  • Bansal, S., & DeStefano, A. (2007). Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation Profiling. Pharmaceutical Technology, 31(6), 90-102. Available at: [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-36. Available at: [Link]

  • Pérez, S., et al. (2009). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 23(1), 81-95. Available at: [Link]

  • Mettler-Altmann, T., et al. (2014). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 86(10), 4861-4869. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column. Available at: [Link]

  • Kumar, A., & Saini, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

Sources

Application Notes & Protocols for Sulfamethoxazole Photodegradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experimental setups for the photodegradation of the antibiotic sulfamethoxazole (SMX). Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind protocol design, ensuring that each experiment is a self-validating system. We will explore the selection of photoreactors and light sources, detailed protocols for direct photolysis and heterogeneous photocatalysis, advanced analytical methodologies for monitoring degradation and identifying transformation products, and a systematic approach to data analysis and troubleshooting.

Foundational Principles: Understanding Sulfamethoxazole Photodegradation

The environmental persistence of antibiotics like sulfamethoxazole is a significant concern, driving research into effective degradation technologies. Photodegradation, which utilizes light energy to break down chemical compounds, is a promising advanced oxidation process (AOP). The degradation of SMX can proceed through two primary pathways:

  • Direct Photolysis: The SMX molecule directly absorbs a photon of sufficient energy, leading to its excitation and subsequent decomposition. This process is highly dependent on the overlap between the light source's emission spectrum and the absorbance spectrum of SMX.[1][2] Sulfamethoxazole absorbs light primarily below 310 nm, making UV-C (e.g., 254 nm) irradiation highly effective for direct photolysis, whereas UV-A and simulated sunlight show much lower efficiency for this direct mechanism.[3]

  • Indirect Photolysis & Photocatalysis: This pathway involves the generation of highly reactive oxygen species (ROS) that are the primary agents of degradation.

    • In indirect photolysis , photosensitizers naturally present in water can absorb light and produce ROS such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[1]

    • In heterogeneous photocatalysis , a semiconductor material (the photocatalyst) absorbs photons with energy exceeding its bandgap. This creates electron-hole pairs (e⁻/h⁺) that migrate to the catalyst surface and initiate redox reactions, generating powerful ROS (•OH, O₂•⁻) that non-selectively degrade SMX.[4]

The choice of experimental design hinges on which of these pathways is being investigated.

Designing the Experimental Setup: Materials and Rationale

A successful photodegradation study begins with the careful selection of the core apparatus. The primary components are the photoreactor and the light source, the choice of which dictates the experimental conditions and the degradation pathway being studied.

The Photoreactor Assembly

The photoreactor houses the sample solution and the catalyst (if applicable) and ensures uniform irradiation. Common designs include:

Photoreactor TypeDescription & RationaleCommon Use Case
Batch Reactor A simple, well-mixed vessel (e.g., a quartz beaker) is placed under a light source. Rationale: Excellent for initial screening of catalysts, studying reaction kinetics under controlled conditions, and small-volume experiments. The use of quartz is critical for UV studies as it is transparent to a wide range of UV wavelengths.[5]Catalyst screening, kinetic modeling, fundamental mechanism studies.
Recirculating Annular Reactor The solution is continuously pumped from a reservoir through a reaction vessel, which is often a jacketed tube with the lamp placed in the center or externally. Rationale: Provides better mass transfer between the pollutant and the catalyst surface, suitable for larger volumes, and allows for temperature control via the cooling jacket.[6]Simulating continuous flow systems, studying immobilized catalysts, larger-scale feasibility studies.
The Irradiation Source: Targeting the Mechanism

The light source is the most critical variable as it determines which photochemical processes can occur.

Light SourceWavelength RangeRationale & Targeted Mechanism
Low-Pressure Mercury Lamp Primarily 254 nm (UV-C)Mechanism: Primarily Direct Photolysis of SMX, as its absorbance is strong at this wavelength.[3] Also used for UV/H₂O₂ processes.
Medium/High-Pressure Hg Lamp Polychromatic UV-VisMechanism: A combination of direct and indirect photolysis. The broader spectrum can excite a wider range of photosensitizers or catalysts.
Xenon Arc Lamp Broad spectrum (UV-Vis-IR)Mechanism: Often used with filters to simulate natural sunlight.[7] Ideal for studying environmentally relevant photodegradation and testing visible-light active photocatalysts.
Solar Simulator Matches AM 1.5G spectrumMechanism: The gold standard for simulating natural sunlight to assess the environmental fate of SMX and the performance of solar-driven photocatalysts.[7]

Core Experimental Protocols

Adherence to detailed, validated protocols is essential for reproducibility. The following sections provide step-by-step methodologies for key experiments. Each protocol is designed as a self-validating system by including mandatory control experiments.

Protocol 1: Preparation of Stock and Working Solutions

Accurate solution preparation is fundamental to reliable data.

  • SMX Stock Solution (e.g., 500 mg/L):

    • Accurately weigh 50 mg of sulfamethoxazole powder.

    • Dissolve in a small amount of a suitable solvent. While SMX is only slightly soluble in water, it is soluble in methanol or DMSO. For many studies, dissolving in methanol first is a common practice. A 50 mg/mL stock in DMSO has also been reported.[8]

    • Transfer the dissolved SMX to a 100 mL volumetric flask.

    • Bring the flask to volume with ultrapure (Milli-Q) water and mix thoroughly.

    • Store the stock solution in the dark at 4°C. Note: Minimize the volume of organic solvent to avoid it acting as a ROS scavenger during the experiment.

  • Working Solution (e.g., 10 mg/L):

    • Pipette 2 mL of the 500 mg/L stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with ultrapure water or the desired water matrix (e.g., wastewater effluent, lake water).

    • Prepare fresh working solutions daily.

  • pH Adjustment:

    • Before each experiment, measure the pH of the working solution.

    • Adjust to the desired experimental pH using dilute solutions of HCl or NaOH.[9] This is a critical step, as the speciation of SMX (cationic, neutral, or anionic) is pH-dependent, which significantly affects its degradation rate.[2][4]

Protocol 2: Heterogeneous Photocatalysis Experiment

This protocol describes a typical batch experiment to evaluate the efficacy of a photocatalyst (e.g., TiO₂).

Workflow Visualization:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare SMX Working Solution (e.g., 10 mg/L) B Adjust pH A->B D Add Catalyst to Solution in Photoreactor B->D C Weigh Photocatalyst (e.g., 0.5 g/L) C->D E Dark Adsorption: Stir for 60 min D->E F Take 'Time 0' Sample E->F G Turn on Light Source F->G H Collect Samples at Intervals G->H I Filter Samples (0.22 µm syringe filter) H->I J Analyze via HPLC or LC-MS I->J K Calculate Degradation % and Kinetics J->K

Caption: General workflow for a photocatalytic degradation experiment.

Step-by-Step Procedure:

  • Reactor Setup: Add a defined volume (e.g., 150 mL) of the pH-adjusted 10 mg/L SMX working solution to the photoreactor.[7]

  • Catalyst Addition: Add the desired amount of photocatalyst (e.g., a final concentration of 0.5 g/L is common for catalysts like AgNbO₃).[10]

  • Control 1 - Dark Adsorption: Before irradiation, stir the suspension in complete darkness for at least 60 minutes.[2][7]

    • Causality: This step is crucial to reach an adsorption-desorption equilibrium. It allows you to differentiate between the removal of SMX due to adsorption onto the catalyst surface and removal due to photocatalytic degradation.[6][10]

  • Initiate Reaction: Take a "time zero" (t=0) sample immediately before turning on the light. Then, begin irradiation while maintaining constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots (e.g., 1 mL) of the suspension.

  • Sample Quenching & Preparation: Immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst particles and halt the reaction. Transfer the filtrate to an HPLC vial for analysis.

Mandatory Accompanying Controls:

  • Control 2 - Photolysis Only: Run the entire experiment (steps 1, 4, 5, 6) without adding the photocatalyst. This measures the contribution of direct photolysis to the overall degradation.

  • Control 3 - Adsorption Only: Run the experiment (steps 1, 2, 3, 5, 6) but never turn on the light source. This quantifies the maximum amount of SMX that can be removed by adsorption alone.

Analytical Monitoring and Data Interpretation

Quantifying SMX Concentration: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying the remaining SMX concentration.

Typical HPLC Parameters:

ParameterExample ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Standard for separation of moderately polar organic compounds like SMX.
Mobile Phase Methanol:Acetic Acid Buffer (pH 3) (30:70 v/v)[3]The acidic mobile phase ensures consistent protonation of SMX for reproducible retention times. The ratio is optimized for good peak shape and separation from interferences.
Flow Rate 1.0 mL/minA standard flow rate providing good separation efficiency and reasonable run times.
Injection Volume 20 µLStandard volume for analytical HPLC.
Detection UV Detector at 265 nm[3]This is a wavelength of high absorbance for SMX, providing good sensitivity.
Calculating Degradation and Kinetics

The primary outputs of the experiment are the degradation efficiency and the reaction rate constant.

  • Degradation Efficiency (%):

    • Calculated at each time point t using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100

    • Where C₀ is the concentration at t=0 (after the dark adsorption phase) and Cₜ is the concentration at time t.

  • Reaction Kinetics:

    • The photodegradation of many organic pollutants, including SMX, often follows pseudo-first-order kinetics.[4][9]

    • The integrated rate law is: ln(C₀ / Cₜ) = k_app * t

    • Where k_app is the apparent pseudo-first-order rate constant (min⁻¹).

    • To determine k_app, plot ln(C₀ / Cₜ) versus time (t). If the reaction is pseudo-first-order, the plot will be linear, and the slope of the line will be k_app.[3][4]

Identifying Transformation Products (TPs)

While SMX may be degraded, its transformation products could be more toxic than the parent compound.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for their identification.

  • Methodology: Samples are analyzed using LC-MS/MS, often with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[2][11] By comparing the mass spectra of samples taken during the degradation process to the initial sample, new peaks can be identified.

  • Degradation Pathways: Fragmentation analysis (MS/MS) helps in elucidating the structures of the TPs. Common degradation pathways for SMX involve:

    • Cleavage of the sulfonamide bond (S-N).

    • Hydroxylation of the aniline ring.

    • Modification or cleavage of the isoxazole ring.[11]

SMX Degradation Pathway Visualization:

G cluster_products Transformation Products SMX Sulfamethoxazole (m/z 254) TP1 Hydroxylated SMX (m/z 270) SMX->TP1 Hydroxylation TP2 Sulfanilic Acid (m/z 174) SMX->TP2 S-N Cleavage TP3 3-amino-5-methylisoxazole (m/z 100) SMX->TP3 S-N Cleavage TP4 Isomer SMX (m/z 254) SMX->TP4 Isomerization ROS Reactive Oxygen Species (•OH, h⁺, O₂•⁻) ROS->SMX Attack Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) TP1->Mineralization TP2->Mineralization TP3->Mineralization TP4->Mineralization

Caption: Plausible photodegradation pathways of Sulfamethoxazole.

Troubleshooting Common Experimental Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Degradation 1. Incorrect light source (wavelength does not match catalyst/pollutant absorbance).2. Catalyst deactivation (active sites blocked by intermediates).[12]3. pH is not optimal for the reaction.1. Check lamp specifications and SMX absorbance spectrum. For TiO₂, UV light is required. For visible-light catalysts, use a solar simulator or filtered Xenon lamp.[13]2. Optimize catalyst loading. Too high a concentration can increase turbidity and block light.[9] Consider washing/regenerating the catalyst.3. Perform a pH optimization study. SMX degradation is often faster in acidic conditions.[1][9]
Inconsistent/Irreproducible Results 1. Catalyst agglomeration leading to variable surface area.[14]2. Temperature fluctuations affecting reaction rates.3. Degradation of the light source over time.1. Use ultrasonication to disperse the catalyst before the experiment. Ensure vigorous and consistent stirring during the reaction.[3]2. Use a jacketed photoreactor connected to a water bath to maintain constant temperature.[7]3. Monitor lamp output periodically using a radiometer or actinometry.
High Removal in Dark Control 1. High degree of adsorption of SMX onto the catalyst surface.This is not necessarily an error, but an important result. Report both the removal by adsorption and the additional removal by photocatalysis. Ensure the dark period is long enough to reach equilibrium.[10]

Concluding Remarks

A successful investigation into the photodegradation of sulfamethoxazole requires more than just following a recipe. It demands a thorough understanding of the underlying photochemical principles, a rationale-driven approach to experimental design, and the implementation of rigorous controls to ensure the validity of the data. By carefully selecting reactors and light sources, employing validated analytical methods, and systematically interpreting kinetic data, researchers can generate high-quality, reproducible results. This guide provides the foundational protocols and expert insights necessary to contribute meaningfully to the development of effective water treatment technologies for the removal of persistent pharmaceutical pollutants.

References

  • Common challenges/drawbacks in photocatalysis systems for environmental remediation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. (n.d.). UMT Journals. Retrieved January 30, 2026, from [Link]

  • Photocatalytic Degradation of Pollutants in Air Streams Using Luminous Textiles Under Ultraviolet Light Illumination. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Spectrophotometric Determination of Sulfamethoxazole in Pure and Pharmaceutical Preparations Based on Condensation Reaction Method. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Photocatalysis: Introduction, Mechanism, and Effective Parameters. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Photocatalytic Degradation and Toxicity Analysis of Sulfamethoxazole using TiO2/BC. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Photocatalytic degradation of sulfamethoxazole with Co-CuS@TiO2 heterostructures under solar light irradiation. (2023). CNR-IRIS. Retrieved January 30, 2026, from [Link]

  • The efficient degradation and mechanism of sulfamethoxazole using ZnO/ZnIn2S4 heterojunction under visible light. (2023). Frontiers. Retrieved January 30, 2026, from [Link]

  • Photodegradation of sulfamethoxazole and photolysis active species in water under Uv-Vis light irradiation. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Photodegradation of Sulfamethoxazole in Water: Kinetics and Influences Factors. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Degradation of sulfamethoxazole in water by AgNbO3 photocatalyst mediated by persulfate. (2022). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]

  • Photocatalytic Degradation of Antibiotics: The Case of Sulfamethoxazole and Trimethoprim. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology. Retrieved January 30, 2026, from [Link]

  • Direct Photolysis of Sulfamethoxazole Using Various Irradiation Sources and Wavelength Ranges—Insights from Degradation Product Analysis and Compound-Specific Stable Isotope Analysis. (2018). Environmental Science & Technology. Retrieved January 30, 2026, from [Link]

  • A kinetic study of the photolysis of sulfamethoxazole with special emphasis on the photoisomer. (2022). PubMed. Retrieved January 30, 2026, from [Link]

  • Degradation of sulfamethoxazole by photocatalysis using supported TiO2. (2013). ResearchGate. Retrieved January 30, 2026, from [Link]

  • RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. (n.d.). Redalyc. Retrieved January 30, 2026, from [Link]

  • Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. (2023). History of Medicine. Retrieved January 30, 2026, from [Link]

  • Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. (2012). SciSpace. Retrieved January 30, 2026, from [Link]

  • How do you prepare a stock concentration of Sulfamethoxazole antibiotic?. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Sulfamethoxazole Applications in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Sulfamethoxazole (SMX) remains a cornerstone of veterinary therapeutics, predominantly utilized in combination with Trimethoprim (TMP). While its clinical utility is well-established, current research demands a shift from simple efficacy testing to precision pharmacology and molecular surveillance.

The primary value proposition of SMX in modern veterinary research lies in three domains:

  • Pharmacokinetic (PK) Optimization: Addressing the "half-life mismatch" between SMX and TMP in non-human species.

  • Residue Surveillance: High-sensitivity detection in food-producing animals (swine, poultry, aquaculture) to meet strict MRLs (Maximum Residue Limits).

  • Antimicrobial Resistance (AMR) Tracking: Monitoring the dissemination of sul resistance genes in livestock environments.[1]

The Synergistic Mechanism: Sequential Blockade

The efficacy of SMX relies on the "sequential blockade" of bacterial folate synthesis.[2] SMX acts as a structural analog of para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) .[2] TMP acts downstream, inhibiting dihydrofolate reductase (DHFR) .[2]

Critical Insight for Researchers: In veterinary species, the optimal synergistic ratio (1:20 drug concentration in plasma) is often difficult to maintain because SMX and TMP have vastly different elimination half-lives compared to humans. Research protocols must account for these species-specific PK divergences.

FolateBlockade PABA PABA DHPS Enzyme: DHPS PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Enzyme: DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA/RNA Synthesis THF->DNA SMX Sulfamethoxazole (Inhibits DHPS) SMX->DHPS TMP Trimethoprim (Inhibits DHFR) TMP->DHFR SUL sul1, sul2, sul3 genes (Encode resistant DHPS) SUL->DHPS Bypasses Inhibition

Figure 1: The sequential blockade of folate synthesis by SMX/TMP and the mechanism of resistance via sul genes.

Application: Pharmacokinetic Profiling & Dosing Optimization

A major pitfall in veterinary drug development is extrapolating human dosing regimens (1:5 TMP:SMX ratio) to animals without verifying PK parameters. In many species, SMX is eliminated much faster than in humans, potentially leading to sub-therapeutic concentrations.

Comparative Pharmacokinetic Data

The following table summarizes the divergence in elimination half-lives (


), highlighting the need for species-specific dosing intervals.
SpeciesSMX

(hours)
TMP

(hours)
PK Mismatch Impact
Human 10.0 - 12.010.0 - 12.0Minimal (Ideal synergy)
Swine 2.2 - 2.72.0 - 2.9Rapid elimination requires frequent dosing
Poultry (Broiler) ~2.8~1.5TMP eliminated faster; synergy window is short
Cattle 4.0 - 6.01.0 - 2.0Significant mismatch; SMX persists longer
Protocol: Veterinary PK Study Design (Swine/Poultry)

Objective: Determine the Area Under the Curve (AUC) and optimal dosing interval for a novel SMX formulation.

1. Animal Selection & Acclimatization

  • Subjects: Healthy animals (n=6-10 per group), age-matched to target clinical population (e.g., weaned piglets).

  • Conditioning: Acclimatize for 7 days. Fast animals 12 hours prior to dosing to standardize absorption.

2. Administration

  • IV Group: Administer SMX/TMP via ear vein (swine) or wing vein (poultry) to determine absolute bioavailability (

    
    ).
    
  • Oral Group: Administer via gavage or medicated feed.

  • Dose: Standard experimental dose is often 25 mg/kg combined (e.g., 20.8 mg/kg SMX + 4.2 mg/kg TMP).

3. Blood Sampling Strategy

  • Timepoints: Collect samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Critical Step: Use Lithium Heparin or EDTA tubes. Centrifuge immediately at 3000 x g for 10 min at 4°C. Store plasma at -20°C. Do not use serum separator tubes (SST) as the gel can adsorb sulfonamides.

4. Analysis & Calculation

  • Quantify using HPLC-UV or LC-MS/MS (see Section 3).

  • Calculate parameters (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) using non-compartmental analysis (e.g., Phoenix WinNonlin).

Application: Residue Surveillance (LC-MS/MS)

Ensuring food safety requires detecting SMX residues below the Maximum Residue Limit (MRL), typically 100 µg/kg (ppb) in the EU and USA.

Protocol: High-Sensitivity Extraction from Muscle Tissue

Method: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with LC-MS/MS.

1. Sample Homogenization

  • Mince 5g of muscle tissue (swine/cattle/fish).

  • Homogenize with 10 mL of 1% Acetic Acid in Acetonitrile . The acid aids in releasing bound sulfonamides.

2. Extraction & Partitioning

  • Add 4g MgSO₄ and 1g NaCl.

  • Vortex vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Mechanism:[2][3][4][5] The salts induce phase separation, forcing water out and SMX into the acetonitrile layer.

3. Dispersive Solid Phase Extraction (dSPE)

  • Transfer 1 mL of the supernatant to a dSPE tube containing C18 (removes lipids) and PSA (Primary Secondary Amine - removes polar interferences).

  • Caution: Do not use too much PSA, as sulfonamides are slightly acidic and can be retained by the amine sorbent if pH is not controlled.

4. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions (SMX):

    • Quantifier: m/z 254.0 → 156.0

    • Qualifier: m/z 254.0 → 108.0

SamplePrep Sample Sample: 5g Muscle Tissue Extract Extraction: Add 10mL Acetonitrile (1% HOAc) + MgSO4/NaCl Sample->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep CleanUp dSPE Clean-up: C18 + PSA Sorbents PhaseSep->CleanUp Supernatant Analysis LC-MS/MS Analysis (ESI+ MRM Mode) CleanUp->Analysis Filtered Extract

Figure 2: Workflow for the extraction and detection of Sulfamethoxazole residues in animal tissue.

Application: Antimicrobial Resistance (AMR) Monitoring

Veterinary researchers must monitor for the emergence of sul genes, which encode plasmid-borne DHPS enzymes resistant to sulfonamides.

Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI VET01 guidelines.

1. Inoculum Preparation

  • Select 3-5 colonies of the isolate (e.g., E. coli, Salmonella).

  • Suspend in saline to reach 0.5 McFarland turbidity .

  • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 × 10⁵ CFU/mL .

2. Plate Setup

  • Use 96-well plates.

  • Add SMX/TMP (19:1 ratio) in serial two-fold dilutions.

  • Range: 0.25/4.75 µg/mL to 16/304 µg/mL.

  • Control: Include E. coli ATCC 25922 as a Quality Control strain.

3. Incubation & Reading

  • Incubate at 35°C ± 2°C for 16-20 hours.

  • Endpoint: The lowest concentration that inhibits visible growth is the MIC.

  • Interpretation: Refer to CLSI breakpoints (e.g., for Enterobacteriaceae: Susceptible ≤ 2/38 µg/mL).

Molecular Screening for sul Genes

Phenotypic resistance should be confirmed genotypically.

  • Target Genes: sul1, sul2, sul3.[1][7]

  • Method: Multiplex PCR.

  • Relevance: sul1 is often linked to Class 1 Integrons (mobile genetic elements), indicating a high risk of horizontal gene transfer in farm environments.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8] VET01: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. 5th Edition.[8][9] [9][10][11]

  • Gong, X., et al. (2025). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. Veterinary Quarterly.

  • FDA. (2021). LIB 4660: Multiclass, multiresidue method for the quantitation of veterinary drugs in animal tissues.

  • Wang, N., et al. (2014).[1][7] Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures. PLOS ONE.

  • Castells, I., & Queralt, J. (1985). Pharmacokinetics of Sulfamethoxazole and Trimethoprim Association in Hens. Poultry Science.

Sources

Application Note: In Vitro Assessment of Sulfamethoxazole and Trimethoprim Synergy

[1][2][3]

Abstract & Introduction

The combination of Sulfamethoxazole (SMX) and Trimethoprim (TMP), collectively known as co-trimoxazole, represents the archetype of antibiotic synergy.[1][2][3] While individually bacteriostatic, their combination is often bactericidal.[4] This synergy is achieved through the sequential blockade of the bacterial folate biosynthetic pathway.[1][2][3]

However, in vitro assessment of this synergy is notoriously prone to artifacts caused by media composition (specifically thymidine content) and inconsistent definitions of synergy. This application note provides a field-validated framework for assessing SMX/TMP synergy using Checkerboard Microdilution (for screening) and Time-Kill Kinetics (for dynamic validation), compliant with CLSI and EUCAST principles.

Mechanistic Basis of Synergy

To design a valid assay, one must understand the target. Bacteria must synthesize folate de novo for DNA synthesis. SMX and TMP act at two different steps in this pathway.[2][3]

  • Sulfamethoxazole (SMX): A structural analog of para-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthase (DHPS) .[1]

  • Trimethoprim (TMP): Inhibits dihydrofolate reductase (DHFR) , preventing the reduction of dihydrofolate to tetrahydrofolate.[1]

The "Expert Insight" here is that while sequential blockade is the primary mechanism, recent data suggests a mutual potentiation feedback loop where TMP also enhances SMX activity by inhibiting the synthesis of upstream precursors [1].[1]

Diagram 1: The Folate Pathway Blockade

Figure 1: Sequential inhibition of folate synthesis by SMX and TMP.

FolatePathwayPABAPABA + PteridineDHPDihydropteroic AcidPABA->DHP  DHPS Enzyme  DHFDihydrofolate (DHF)DHP->DHFTHFTetrahydrofolate (THF)DHF->THF  DHFR Enzyme  DNADNA/RNA SynthesisTHF->DNASMXSulfamethoxazole(Inhibits DHPS)SMX->PABACompetesTMPTrimethoprim(Inhibits DHFR)TMP->DHFBlocks

Pre-Analytical Considerations: The "Thymidine Trap"

CRITICAL: The most common cause of false resistance or lack of synergy in SMX/TMP testing is Thymidine/Thymine interference .

If the growth medium contains exogenous thymidine, bacteria can utilize it via the "salvage pathway," bypassing the SMX/TMP blockade entirely. Standard Mueller-Hinton Broth (MHB) is often unsuitable unless certified "Thymidine-Free."

Validation Step (Self-Validating Protocol)

Before running any synergy assay, you must validate your media:

  • Control Strain: Use Enterococcus faecalis ATCC 29212.

  • Criteria: The MIC for SMX/TMP (1:19 ratio) must be

    
     µg/mL.
    
  • Failure: If the MIC is high (>20 µg/mL), the media contains thymidine.

    • Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically treated with thymidine phosphorylase or lysed horse blood (though blood complicates optical density readings) [2].

Protocol A: Checkerboard Microdilution Assay

This is the high-throughput screening method to determine the Fractional Inhibitory Concentration Index (FICI) .

Materials
  • Organism: Log-phase culture diluted to

    
     CFU/mL.[5]
    
  • Plate: 96-well sterile polystyrene plate.

  • Agents:

    • Stock SMX (dissolve in DMSO or weak NaOH).

    • Stock TMP (dissolve in weak acid or DMSO).

Plate Layout & Execution

Unlike clinical susceptibility testing which uses a fixed 1:19 ratio, synergy testing requires a matrix of ratios.

  • Y-Axis (SMX): Serial 2-fold dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

  • X-Axis (TMP): Serial 2-fold dilutions (e.g., 8 µg/mL down to 0.015 µg/mL).

  • Controls:

    • Column 12: Growth Control (No drug).

    • Row H: Sterility Control (Media only).

    • Solo Lanes: Row A (TMP only) and Column 1 (SMX only) to determine individual MICs (

      
      ).
      
Data Analysis: Calculating FICI

The FICI is calculated for the well with the lowest combined concentration that inhibits visible growth (clear well).

Interpretation Criteria [3]:

FICI ValueInterpretationBiological Implication

Synergy Combined effect significantly greater than sum.[2]

AdditiveCombined effect equals the sum.[6]

IndifferenceNo significant benefit or detriment.[7]

AntagonismCombination is less effective than single agents.

Protocol B: Time-Kill Kinetics

Checkerboard assays are static. Time-kill assays are dynamic and determine if the synergy is bactericidal.[8] This is the "Gold Standard" for confirmation.

Methodology
  • Preparation: Prepare four flasks containing 20 mL CAMHB.

    • Flask A: Growth Control (No antibiotic).

    • Flask B: SMX at

      
       MIC.
      
    • Flask C: TMP at

      
       MIC.
      
    • Flask D: SMX + TMP (both at

      
       MIC).
      
  • Inoculum: Add bacteria to reach a starting density of

    
     CFU/mL.
    
  • Incubation: 37°C with shaking.

  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on agar. Count colonies after overnight incubation.

Synergy Definition (Time-Kill)

Synergy is defined as a


 decreasemost active single agent59

Experimental Workflow Diagram

The following decision tree outlines the logical flow for a complete synergy assessment campaign.

Diagram 2: Synergy Assessment Workflow

Figure 2: Step-by-step logic for validating SMX/TMP synergy.

SynergyWorkflowStartStart: Isolate SelectionMediaQCMedia QC: E. faecalis ATCC 29212(Check for Thymidine)Start->MediaQCMediaFailMIC > 0.5/9.5? (Media Failed)MediaQC->MediaFailHigh MICMediaPassMIC <= 0.5/9.5? (Media Passed)MediaQC->MediaPassLow MICMediaFail->MediaQCAdd Thymidine PhosphorylaseCheckerboardProtocol A: Checkerboard Assay(96-well Matrix)MediaPass->CheckerboardCalc_FICICalculate FICICheckerboard->Calc_FICIDecisionIs FICI <= 0.5?Calc_FICI->DecisionTimeKillProtocol B: Time-Kill Assay(Dynamic Confirmation)Decision->TimeKillYes (Screen Positive)ReportIndReport: Indifference/AdditiveDecision->ReportIndNoReportSynReport: TRUE SYNERGYTimeKill->ReportSyn>2 Log ReductionTimeKill->ReportInd<2 Log Reduction

Troubleshooting & Expert Tips

  • Trailing Endpoints: SMX/TMP often shows "trailing" growth (haze) rather than a sharp cutoff.

    • Tip: Read the endpoint at 80% inhibition rather than 100% clearance if using optical density, or ignore the "pinpoint" growth in manual reading.

  • Ratio Confusion:

    • Do not confuse the 1:5 dosing ratio (tablet) with the 1:19 susceptibility testing ratio.

    • In the body, the ratio varies by tissue. The Checkerboard assay covers all possibilities, making it superior to fixed-ratio E-tests for research purposes.

  • Solubility: TMP is hydrophobic. Dissolve in 0.05N Lactic acid or DMSO. SMX requires basic conditions (0.1N NaOH) to dissolve initially. Ensure pH is neutralized in the final broth to avoid killing bacteria with solvent.

References

  • Minato, Y., et al. (2018). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole.[2][3] Nature Communications. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link][10]

  • Doern, C. D. (2014). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology. [Link]

  • Pankey, G. A., & Ashcraft, D. S. (2005). In vitro synergy of ciprofloxacin and gatifloxacin against ciprofloxacin-resistant Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link][11]

Mechanistic Profiling of Sulfamethoxazole-Induced Gut Microbiota Perturbations: From Bioreactor Modeling to Multi-Omics Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfamethoxazole (SMX), often administered with trimethoprim (TMP), remains a cornerstone antibiotic for treating urinary tract and respiratory infections. However, its impact on the gut microbiome extends beyond pathogen elimination, driving collateral dysbiosis and expanding the resistome (specifically sul gene reservoirs). This Application Note provides a rigorous methodology for studying these perturbations. We move beyond simple "before-and-after" 16S sequencing to a multi-dimensional approach: integrating continuous ex vivo fermentation models with functional metabolomics (SCFA profiling) and quantitative resistome analysis.

Introduction & Mechanistic Basis

To design a valid study, one must understand the specific pressure SMX exerts. SMX is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.[1]

  • The Casualty: Bacteria unable to scavenge exogenous folate (e.g., many Bacteroidetes and Firmicutes) are metabolically arrested (bacteriostatic).

  • The Resistance: Bacteria acquiring sul1, sul2,[2] or sul3 genes produce variant DHPS enzymes with low affinity for SMX, allowing bypass of the blockade.

  • The Consequence: A selective sweep that not only alters community structure but potentially degrades the gut's metabolic output (Short-Chain Fatty Acids - SCFAs).

Experimental Design Strategy: Choosing the Model

While in vivo murine models are valuable, they introduce confounding variables (host immune response, absorption kinetics). For mechanistic dissection of microbiota-drug interactions, we recommend a Continuous Ex Vivo Fermentation Model (e.g., Mini-Bioreactor Arrays or Chemostats).

FeatureBatch Culture (Static)Continuous Culture (Chemostat)In Vivo (Murine)
Duration Short (24-48h)Long (Weeks)Long (Weeks/Months)
pH Control Poor (Acidifies rapidly)Precise (Active titration)Physiological
Nutrient Supply DepletingConstant (Steady State)Physiological
Relevance Screening / MIC testingCommunity Dynamics / Recovery Host-Microbe Interaction
Recommendation Phase 1 Screening Phase 2 Deep Profiling Phase 3 Validation

Protocol A: The Continuous Ex Vivo Gut Model

This protocol simulates the human proximal colon, maintaining a steady-state community to isolate the effect of SMX.

Materials
  • Bioreactor System: Parallel mini-bioreactors (e.g., 100-250 mL working volume) with pH and temperature control.

  • Growth Medium: Adult Gut Simulation Medium (mucin-supplemented to mimic mucosal attachment).

    • Base: Peptone water, yeast extract, NaHCO3, Tween 80, Hemin, Vitamin K1.

    • Supplement: Porcine mucin (Type III) at 4 g/L.

  • Inoculum: Fresh human fecal slurry (20% w/v in anaerobic PBS).

Workflow
  • Stabilization (Days 1-7):

    • Inoculate vessels.

    • Feed continuously to achieve a retention time of 24 hours.

    • Maintain pH at 6.8 and Temp at 37°C under anaerobic sparging (N2/CO2).

    • Checkpoint: Community is considered "stable" when SCFA production varies <10% for 3 consecutive days.

  • Perturbation (Days 8-14):

    • Administer SMX.[1][3][4]

    • Dosing Strategy: Do not use plasma concentrations directly. Gut lumen concentrations can be highly variable.

    • Recommendation: Test three tiers:

      • Low (Environmental/Residue): 1–10 µg/mL.

      • Medium (Biliary excretion est.): 50–100 µg/mL.

      • High (Oral non-absorbed): 200–500 µg/mL.

  • Washout/Recovery (Days 15-21):

    • Switch back to SMX-free medium to assess resilience and permanent community shifts.

Protocol B: Analytical Workflows

Microbial Composition (16S rRNA Sequencing)[5][6][7]
  • Target: V3-V4 hypervariable region.

  • Key Insight: Focus on the Bacteroidetes/Firmicutes ratio and the specific depletion of folate-synthesizing taxa (e.g., Bifidobacterium spp.).

Functional Metabolomics: SCFA Quantification via GC-MS

SCFAs (Acetate, Propionate, Butyrate) are volatile and hydrophilic, making extraction difficult. This protocol uses isobutyl chloroformate derivatization for superior stability.

Step-by-Step Protocol:

  • Sample Prep: Centrifuge fecal/bioreactor slurry (10,000 x g, 10 min). Take 500 µL supernatant.

  • Acidification: Add 50 µL HCl (1M) to protonate acids.

  • Derivatization:

    • Add 80 µL isobutanol + 100 µL pyridine (catalyst).[5]

    • Add 50 µL isobutyl chloroformate slowly.

    • Vortex 1 min; release gas pressure.

  • Extraction: Add 150 µL Hexane. Vortex. Centrifuge.

  • Analysis: Inject the upper hexane layer into GC-MS.

    • Column: HP-5ms or equivalent.

    • Temp Program: 60°C (hold 1 min) -> 10°C/min -> 325°C.[6]

Resistome Profiling: qPCR for sul Genes

Quantify the expansion of the resistance reservoir.

Primers & Conditions:

Target Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon
sul1 CGGCGTGGGCTACCTGAACG GCCGATCGCGTGAAGTTCCG 433 bp
sul2 GCGCTCAAGGCAGATGGCATT GCGTTTGATACCGGCACCCGT 293 bp
sul3 GAGCAAGATTTTTGGAATCG CATCTGCAGCTAACCTAGGG 486 bp

| 16S (Ref) | GTGSTGCAYGGYTGTCGTCA | ACGTCRTCCMCACCTTCCTC | ~150 bp |[7]

qPCR Cycle (SYBR Green):

  • Activation: 95°C for 5 min.

  • Cycling (40x):

    • Denature: 95°C, 15s.

    • Anneal: 60°C , 30s (Optimized for simultaneous runs).

    • Extend: 72°C, 30s.

  • Melt Curve: 65°C to 95°C.

Visualizing the Mechanism & Workflow

Diagram 1: SMX Mechanism & Resistance Logic

This diagram illustrates the pathway blockade and how resistance genes bypass it.

SMX_Mechanism PABA PABA (Precursor) DHPS_WT DHPS Enzyme (Wild Type) PABA->DHPS_WT Substrate DHPS_Res DHPS Enzyme (Encoded by sul1/2/3) PABA->DHPS_Res Substrate Folate Dihydrofolate (Essential for DNA/RNA) DHPS_WT->Folate Blocked by SMX Stasis Growth Arrest (Bacteriostatic) DHPS_WT->Stasis No Folate DHPS_Res->Folate Successful Synthesis Growth Bacterial Growth Folate->Growth SMX Sulfamethoxazole (Inhibitor) SMX->DHPS_WT Competes with PABA (High Affinity) SMX->DHPS_Res Low Affinity (Ineffective)

Caption: SMX competitively inhibits wild-type DHPS, blocking folate synthesis. Acquisition of sul genes provides an alternative DHPS isoform insensitive to SMX, allowing growth.

Diagram 2: Experimental Workflow

From sample collection to multi-omics integration.

Workflow cluster_Dosing SMX Intervention Feces Human Fecal Inoculum Bioreactor Continuous Bioreactor (Steady State) Feces->Bioreactor Dose1 Low Dose (Env. Levels) Bioreactor->Dose1 Dose2 High Dose (Clinical) Bioreactor->Dose2 Sample Daily Sampling (Slurry + Supernatant) Bioreactor->Sample DNA DNA Extraction Sample->DNA Metab Metabolite Extraction Sample->Metab Seq 16S rRNA Seq (Community Structure) DNA->Seq qPCR qPCR (sul genes) (Resistome Load) DNA->qPCR GCMS GC-MS (SCFAs) (Functional Output) Metab->GCMS Integrate Data Integration (Dysbiosis vs. Function) Seq->Integrate qPCR->Integrate GCMS->Integrate

Caption: Integrated workflow coupling continuous fermentation with parallel genomic and metabolomic readouts to assess SMX impact.

Data Interpretation & Troubleshooting

Self-Validating the System

To ensure your data is trustworthy, apply these internal controls:

  • The "Stability" Control: Before dosing SMX, the bioreactor must show <10% variation in Total SCFA concentration for 3 days. If not, the community is not at steady state, and drug effects cannot be distinguished from drift.

  • The "Resistome" Control: Always run a 16S rRNA qPCR alongside your sul genes. Report data as "Copies of sul per 16S copy" (Relative Abundance) rather than absolute copy number, to normalize for total biomass changes.

  • The "Recovery" Check: If SCFA levels do not recover after SMX washout, but biomass does, you have likely selected for a non-fermentative, resistant population (e.g., Proteobacteria bloom).

Common Pitfalls
  • Pitfall: Using only aerobic clinical breakpoints.

    • Correction: Gut anaerobes have different susceptibilities. Always determine MICs under anaerobic conditions if performing batch pre-screens.

  • Pitfall: Ignoring the "Inoculum Effect."

    • Correction: High bacterial density in bioreactors (

      
       CFU/mL) can reduce effective antibiotic pressure. Ensure dosing accounts for high biomass, similar to the actual colon.
      

References

  • Hu, Y., et al. (2022).[7][8] "Unraveling the effects of sulfamethoxazole on the composition of gut microbiota and immune responses."[9] Frontiers in Microbiology. Link

  • Kerrn, M.B., et al. (2002).[7] "Sulfonamide resistance: mechanisms and trends." Clinical Microbiology Reviews. Link

  • Agilent Technologies. (2020). "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation." Application Note. Link

  • Wang, N., et al. (2014). "Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils." PLOS ONE. Link

  • McDonald, J.A.K., et al. (2013). "In vitro continuous fermentation models for the study of gut microbiome dynamics." Nature Protocols.
  • Masters, N., et al. (2020). "Plasmid-mediated sulfonamide resistance: The sul genes." Frontiers in Microbiology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulfamethoxazole Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of sulfamethoxazole (SMX) in environmental matrices. This guide is designed for researchers, analytical scientists, and environmental monitoring professionals who are looking to improve the accuracy and lower the detection limits of their SMX analyses. The following sections provide in-depth, field-proven insights into overcoming common challenges in SMX detection, complete with troubleshooting guides, frequently asked questions, and detailed protocols.

The Challenge of Detecting Sulfamethoxazole in the Environment

Sulfamethoxazole is a widely used sulfonamide antibiotic in both human and veterinary medicine. Its incomplete metabolism and improper disposal lead to its frequent detection in various environmental compartments, including surface water, groundwater, and wastewater.[1][2][3] The presence of SMX in the environment is a growing concern due to its potential to promote antibiotic resistance.[4][5]

Detecting SMX at environmentally relevant concentrations (ng/L to low µg/L) is challenging due to:

  • Low Concentrations: Environmental concentrations are often near or below the detection limits of standard analytical methods.[6]

  • Complex Matrices: Environmental samples contain a multitude of organic and inorganic compounds that can interfere with the analysis, leading to a phenomenon known as the matrix effect.[7][8]

  • Analyte Stability: SMX can degrade under certain environmental conditions, affecting the accuracy of measurements.[9]

This guide will provide you with the technical knowledge to navigate these challenges and achieve sensitive and reliable SMX detection.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of sulfamethoxazole in environmental samples.

Q1: What is the most reliable analytical technique for sensitive SMX detection?

For high sensitivity and specificity, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the determination of sulfonamides in water.[10] This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions for SMX, minimizing the impact of co-eluting matrix components. While other methods like electrochemical sensors and immunoassays show promise for screening purposes, LC-MS/MS remains the confirmatory method of choice for precise quantification at trace levels.[11][12]

Q2: How can I effectively pre-concentrate SMX from large volume water samples?

Solid-Phase Extraction (SPE) is the most common and effective technique for pre-concentrating SMX and cleaning up environmental water samples prior to LC-MS/MS analysis. The choice of SPE sorbent is critical for achieving high recovery. Polymeric reversed-phase sorbents, such as those based on polystyrene-divinylbenzene, are often recommended for their ability to retain a broad range of organic compounds, including SMX. For more selective extraction, Molecularly Imprinted Polymers (MIPs) designed specifically for SMX can be utilized.[13]

Q3: What are "matrix effects" and how can I mitigate them in my analysis?

Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In complex matrices like wastewater, significant signal suppression is common.[7]

Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Utilize a robust SPE protocol to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for systematic matrix effects.[7]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for SMX (e.g., ¹³C₆-Sulfamethoxazole) is the most effective way to correct for matrix effects and variations in instrument response.[14]

Q4: My SMX recovery is consistently low. What are the potential causes?

Low recovery can stem from several factors throughout the analytical workflow. Consider the following:

  • Sample pH: The pH of your water sample can significantly influence the extraction efficiency of SMX. Adjusting the sample pH to be slightly acidic (e.g., pH 3-4) can improve its retention on reversed-phase SPE sorbents.[13]

  • SPE Sorbent Breakthrough: The volume of the sample loaded onto the SPE cartridge may be too large for the sorbent capacity, leading to analyte loss.

  • Elution Solvent Strength: The solvent used to elute SMX from the SPE cartridge may not be strong enough. A mixture of methanol or acetonitrile with a small amount of acid or base is often effective.

  • Analyte Degradation: SMX can be susceptible to degradation. Ensure proper sample storage (e.g., refrigeration, protection from light) and minimize the time between collection and analysis.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS/MS analysis of sulfamethoxazole.

Problem Potential Cause Recommended Solution
No or Low SMX Peak Instrumental Issues: No flow from the LC, incorrect MS/MS parameters, ion source contamination.- Check LC system for leaks and ensure mobile phase is flowing.[15]- Verify MS/MS parameters (precursor/product ions, collision energy).[6]- Clean the ion source as per the manufacturer's instructions.
Sample Preparation: Inefficient extraction, analyte degradation.- Optimize the SPE method (sorbent type, pH, elution solvent).[13]- Prepare fresh samples and standards to rule out degradation.[15]
Poor Peak Shape (Fronting or Tailing) Chromatographic Issues: Column degradation, incompatible mobile phase, sample solvent effects.- Use a guard column and ensure proper mobile phase pH.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
High Background Noise Contamination: Contaminated mobile phase, glassware, or SPE cartridges.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Run a blank SPE cartridge to check for contamination.
Inconsistent Results (Poor Reproducibility) Matrix Effects: Variable ion suppression/enhancement between samples.- Implement the use of a stable isotope-labeled internal standard for SMX.[14]- Use matrix-matched calibration curves.[7]
Inconsistent Sample Preparation: Variations in SPE procedure.- Automate the SPE process if possible for better consistency.[14]- Ensure consistent sample loading and elution flow rates.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Sulfamethoxazole from Water Samples

This protocol provides a general procedure for the extraction of SMX from surface water. Optimization may be required for different water matrices.

Materials:

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Water sample

Procedure:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Acidify the sample to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with 2 x 3 mL of methanol.

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Sulfamethoxazole

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of SMX.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 8 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Sulfamethoxazole: m/z 254 → 156 (quantifier), 254 → 108 (qualifier)

    • ¹³C₆-Sulfamethoxazole (Internal Standard): m/z 260 → 162

Note: The specific MRM transitions and collision energies should be optimized for your instrument.[6]

Data Presentation

The following table summarizes typical performance data for the analysis of sulfamethoxazole in environmental water using the methods described above.

Parameter Surface Water Wastewater Effluent
Limit of Detection (LOD) 0.5 - 2 ng/L1 - 5 ng/L
Limit of Quantification (LOQ) 1.5 - 6 ng/L3 - 15 ng/L
Linear Range 2 - 500 ng/L5 - 500 ng/L
Recovery 85 - 110%75 - 115%
Relative Standard Deviation (RSD) < 10%< 15%

Visualizations

Workflow for SMX Analysis

The following diagram illustrates the complete workflow for the analysis of sulfamethoxazole in environmental water samples.

SMX_Workflow cluster_pre Pre-Analysis cluster_spe Sample Preparation (SPE) cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Acidify pH Adjustment (pH 3-4) Filter->Acidify Condition Condition Cartridge Load Load Sample Acidify->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute SMX Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing LCMS->Data

Caption: Workflow for Sulfamethoxazole Analysis in Water.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in SMX analysis.

Troubleshooting_Logic Start Problem Encountered Check_Peak Is there a peak for SMX? Start->Check_Peak Check_Shape Is the peak shape good? Check_Peak->Check_Shape Yes No_Peak Check Instrument: - LC Flow - MS Parameters - Source Cleanliness Check_Peak->No_Peak No Check_Recovery Is recovery acceptable? Check_Shape->Check_Recovery Yes Bad_Shape Check Chromatography: - Column Health - Mobile Phase - Sample Solvent Check_Shape->Bad_Shape No Check_Reproducibility Are results reproducible? Check_Recovery->Check_Reproducibility Yes Low_Recovery Check SPE: - pH - Sorbent - Elution Solvent Check_Recovery->Low_Recovery No Not_Reproducible Address Matrix Effects: - Use Isotope-Labeled IS - Matrix-Matched Standards Check_Reproducibility->Not_Reproducible No End Problem Resolved Check_Reproducibility->End Yes No_Peak->End Bad_Shape->End Low_Recovery->End Not_Reproducible->End

Caption: Troubleshooting Logic for SMX Analysis.

References

  • MDPI. (n.d.). Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review.
  • Jung, J. (2025, August 7). Optimization of LC-MS/MS for the Analysis of Sulfamethoxazole by using Response Surface Analysis. ResearchGate.
  • MDPI. (2022, January 7). Development of a Screening Method for Sulfamethoxazole in Environmental Water by Digital Colorimetry Using a Mobile Device.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Zhou, J. L., & Kang, Y. (2013). Matrix effect in high-performance liquid chromatography-tandem mass spectrometry analysis of antibiotics in environmental water samples. Journal of Separation Science, 36(3), 564–571.
  • National Institutes of Health. (n.d.). Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE.
  • Karimi, K. J., Ngumba, E., Ahmad, A., & Duse, A. G. (2023). Contamination of groundwater with sulfamethoxazole and antibiotic resistant Escherichia coli in informal settlements in Kisumu, Kenya. PLOS Water. Retrieved from [Link]

  • MDPI. (2020, October 13). Sulfamethoxazole Removal from Drinking Water by Activated Carbon: Kinetics and Diffusion Process. Retrieved from [Link]

  • MDPI. (2023, June 11). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Retrieved from [Link]

  • Stepnowski, P. (2025, August 10). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate.
  • MDPI. (n.d.). Preparation and Application of Sulfamethoxazole-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals from Water.
  • Abad-Villar, E. M., et al. (2009). Development of immunoassays to determinate sulfamethoxazole residues in wastewaters. Analytical and Bioanalytical Chemistry, 394(5), 1489-1497. Retrieved from [Link]

  • ResearchGate. (2025, August 21). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.

Sources

Technical Support Center: Sulfamethoxazole (SMX) Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Sulfamethoxazole Degradation During Sample Storage Ticket ID: SMX-STAB-2024 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Sulfamethoxazole (SMX) is a sulfonamide antibiotic widely monitored in environmental and biological matrices. Its stability is compromised primarily by direct photolysis and microbial degradation , with secondary risks from hydrolysis under extreme pH conditions. This guide provides validated protocols to mitigate these risks, ensuring data integrity for LC-MS/MS and HPLC assays.

Module 1: Photostability & Physical Storage

Q1: Why do I observe significant signal loss for SMX in clear autosampler vials within 24 hours?

Diagnosis: You are likely experiencing direct photolysis . Expert Insight: Sulfamethoxazole contains an isoxazole ring and an amine group that absorb UV-A and UV-B radiation (absorption maximum


 nm). Exposure to ambient laboratory light (fluorescent) or sunlight triggers photo-oxidation and cleavage of the sulfonamide bridge, generating sulfanilic acid and 3-amino-5-methylisoxazole.

Troubleshooting Protocol: Light Exclusion

  • Immediate Action: Transfer all stock and working solutions into Class A Amber Borosilicate Glass vials immediately after preparation.

  • Process Control: If amber glassware is unavailable, wrap clear containers completely in aluminum foil.

  • Autosampler Settings: Ensure the autosampler tray is temperature-controlled (4°C) and darkened.

Q2: Does container material (Glass vs. Plastic) affect SMX recovery?

Diagnosis: Sorption losses are generally low for SMX due to its polarity, but material choice is critical for background interference. Expert Insight: At environmental pH (6–8), SMX exists largely as an anion (pKa₂


 5.7), making it highly water-soluble and less prone to hydrophobic adsorption onto polypropylene (PP) or polyethylene (HDPE) compared to lipophilic drugs. However, glass is mandatory  to prevent leaching of plasticizers (phthalates) that interfere with MS detection and to provide superior UV protection.

Comparative Material Data

Container MaterialSMX Recovery (7 Days, 4°C)PhotoprotectionRecommendation
Amber Glass > 98%HighPreferred
Clear Glass< 60% (if exposed to light)NoneAvoid
HDPE Plastic> 95%LowAcceptable only in dark
Polypropylene> 95%LowAcceptable only in dark

Module 2: Biological & Environmental Matrix Preservation

Q3: How do I prevent SMX degradation in raw wastewater samples?

Diagnosis: Biotic degradation by activated sludge bacteria. Expert Insight: In non-sterile wastewater, microbes can metabolize SMX or transform it via N4-acetylation. Without inhibition, significant loss occurs within hours.

Protocol: Wastewater Stabilization Step-by-step workflow for field sampling:

  • Filtration (Immediate): Filter sample through a 0.2 µm or 0.45 µm glass fiber filter (GFF) or PES membrane immediately upon collection to remove biomass.

  • Chemical Inhibition (Optional but Recommended): Add Sodium Azide (NaN₃) to a final concentration of 0.1% (w/v) to inhibit aerobic respiration.

    • Warning: NaN₃ is toxic; handle with care.

  • Temperature: Store at 4°C for short-term (<48 hours) or -20°C for long-term.

  • Avoid Acidification: Unlike many pharmaceuticals, acidifying SMX samples to pH < 2 (a common preservation technique) can accelerate hydrolysis of the sulfonamide bond or alter the N4-acetyl/SMX equilibrium. Keep at neutral pH.

Q4: Can I subject human plasma samples to multiple freeze-thaw cycles?

Diagnosis: Freeze-thaw instability. Expert Insight: While SMX is relatively stable in frozen plasma, repeated phase transitions can cause precipitation of proteins and localized pH changes, potentially affecting recovery.

Stability Limits:

  • Freeze-Thaw Cycles: Max 3 cycles at -20°C.

  • Benchtop Stability: Stable for ~6 hours at room temperature.

  • Long-term: Stable at -80°C for >6 months.

Module 3: Stock Solution Management

Q5: Which solvent is best for long-term storage of SMX stock standards?

Diagnosis: Solvent-solute interaction and evaporation. Expert Insight: Methanol (MeOH) is the preferred solvent. SMX has high solubility in MeOH. Acetonitrile (ACN) is also acceptable but has a higher vapor pressure, leading to faster evaporation and potential concentration errors over time.

Protocol: Stock Preparation

  • Weighing: Weigh SMX reference standard into a volumetric flask.

  • Dissolution: Dissolve in LC-MS grade Methanol .

  • Storage: Aliquot into amber vials with PTFE-lined caps.

  • Temperature: Store at -20°C .

  • Shelf Life: 6 months (verify with check-standard before use).

Visualizations

Figure 1: Sample Preservation Decision Tree

Caption: Logical workflow for selecting the correct preservation method based on sample matrix.

PreservationWorkflow Start Start: Sample Collection MatrixCheck Identify Matrix Start->MatrixCheck Water Aqueous/Wastewater MatrixCheck->Water Environmental Bio Plasma/Serum MatrixCheck->Bio Biological Filter Filter (0.2 µm) Water->Filter Remove Biomass Aliquot Aliquot (Avoid F/T Cycles) Bio->Aliquot Prevent degradation Biocide Add NaN3 (0.1%) Filter->Biocide Inhibit Microbes Amber Amber Glass Storage Biocide->Amber Freeze Freeze (-20°C to -80°C) Amber->Freeze Long Term Aliquot->Freeze

Figure 2: Primary Degradation Pathways

Caption: Mechanism of SMX loss showing photolysis and hydrolysis routes.

DegradationPathways SMX Sulfamethoxazole (Intact) Light UV Light (hv) SMX->Light Acid Acidic pH (< 3) SMX->Acid Bacteria Bacteria (Activated Sludge) SMX->Bacteria Prod1 Sulfanilic Acid Light->Prod1 Photolysis Prod2 3-amino-5-methylisoxazole Light->Prod2 Acid->Prod1 Hydrolysis Prod3 N4-Acetyl-SMX Bacteria->Prod3 Biotransformation

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. EPA-821-R-08-002. [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical fate of sulfa drugs in the aquatic environment: sulfa drugs containing an isoxazole ring. Environmental Science & Technology, 38(14), 3933-3940. [Link]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Validation & Comparative

Comparative Analysis of Sulfamethoxazole Efficacy: E. coli, S. aureus, and P. aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

Sulfamethoxazole (SMX) is a sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. While SMX is a broad-spectrum agent, its efficacy varies significantly across bacterial species due to intrinsic resistance mechanisms, membrane permeability, and target enzyme affinity.

This guide provides a comparative technical analysis of SMX activity against three distinct bacterial models:

  • Escherichia coli (Gram-negative): The standard susceptible model, though acquired resistance is common.

  • Staphylococcus aureus (Gram-positive): A susceptible model presenting unique phenotypic challenges (trailing endpoints).

  • Pseudomonas aeruginosa (Gram-negative): The intrinsically resistant model driven by efflux pumps.[1]

Mechanism of Action: The Folate Pathway

Bacteria must synthesize folate de novo to produce nucleotides (purines/pyrimidines) and amino acids. SMX mimics para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to DHPS, SMX blocks the formation of dihydropteroate, halting DNA synthesis and cell division.

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolate DHP->DHF DHFR Enzyme: DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolate (DNA/RNA Precursor) DHFR->THF SMX Sulfamethoxazole (Competes with PABA) SMX->DHPS Inhibits TMP Trimethoprim (Inhibits DHFR) TMP->DHFR Inhibits

Figure 1: The Folate Biosynthesis Pathway. Sulfamethoxazole targets the upstream DHPS enzyme, while Trimethoprim targets the downstream DHFR enzyme. This sequential blockade provides the rationale for their synergistic use.

Experimental Protocol: Comparative Susceptibility Testing

To objectively compare SMX efficacy, a standardized Broth Microdilution (BMD) assay is required. Unlike bactericidal drugs (e.g., beta-lactams) where the endpoint is clear, sulfonamides are bacteriostatic, often resulting in "trailing" growth. This protocol incorporates specific controls to validate the 80% inhibition endpoint required for SMX.

Protocol: CLSI-Compliant Broth Microdilution for Sulfonamides

Objective: Determine the Minimum Inhibitory Concentration (MIC) of SMX for E. coli, S. aureus, and P. aeruginosa.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Commercial media must be checked for low thymidine content. Excess thymidine bypasses the SMX block, creating false resistance.

  • Inoculum: Standardized to

    
     CFU/mL.
    
  • Controls: E. coli ATCC 25922 (Quality Control strain).[2]

Workflow:

  • Inoculum Prep: Prepare a 0.5 McFarland suspension from a fresh overnight culture. Dilute 1:100 in CAMHB.

  • Plate Setup: Dispense 100 µL of SMX serial dilutions (range: 0.25 – 512 µg/mL) into a 96-well plate.

  • Inoculation: Add 10 µL of diluted inoculum to each well.

  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout (Critical):

    • Visual: Place the plate on a dark background.

    • Criterion: Record the MIC as the lowest concentration showing ≥80% reduction in growth compared to the growth control.

    • Caution: Disregard a "haze" or "button" of growth (trailing endpoint) common in S. aureus. Reading total inhibition will result in falsely elevated MICs.

MIC_Workflow Start Start: Fresh Overnight Culture Suspension Prepare 0.5 McFarland Suspension (Direct Colony Suspension) Start->Suspension Dilution Dilute 1:100 in CAMHB (Target: 5x10^5 CFU/mL) Suspension->Dilution PlatePrep Prepare 96-well Plate SMX Series: 0.25 - 512 µg/mL Dilution->PlatePrep Inoculate Inoculate Wells PlatePrep->Inoculate Incubate Incubate 35°C, 16-20h Inoculate->Incubate Read Read Results Incubate->Read Decision Is growth reduction ≥ 80%? Read->Decision Valid Record MIC (Valid Endpoint) Decision->Valid Yes Invalid Ignore Haze/Trailing Growth (Do NOT record as resistant) Decision->Invalid No (Haze present) Invalid->Valid Select next higher conc.

Figure 2: Decision logic for reading Sulfamethoxazole MICs. The 80% inhibition rule is critical for accurate data interpretation.

Comparative Data Analysis

The following table summarizes the expected performance of SMX across the three target species.

FeatureEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Gram Status Gram-NegativeGram-PositiveGram-Negative
Intrinsic Susceptibility High (Wild-type)HighNone (Intrinsically Resistant)
Typical MIC (Wild-type) 0.03 – 0.25 µg/mL0.5 – 2.0 µg/mL> 64 µg/mL (Resistant)
Primary Resistance Mechanism Plasmid-mediated sul genes (bypass DHPS)Chromosomal folP mutations (altered DHPS)MexAB-OprM Efflux Pump
Phenotypic Challenges Clear endpoints usually observed.Trailing endpoints (haze) common.High intrinsic MICs make testing irrelevant without efflux inhibitors.
Clinical Utility (SMX/TMP) First-line for UTIs (uncomplicated).Common for MRSA skin infections.Not recommended (Ineffective).

Deep Dive: Species-Specific Responses

A. Escherichia coli: The Susceptible Model

Wild-type E. coli is highly susceptible to SMX. However, it is the primary driver of acquired sulfonamide resistance.

  • Mechanism: Resistance is most often plasmid-mediated via sul1, sul2, or sul3 genes. These genes encode a variant DHPS enzyme with a low affinity for sulfonamides but normal affinity for PABA.

  • Experimental Note: If MICs jump from <1 µg/mL to >512 µg/mL, plasmid acquisition is the likely cause.

B. Staphylococcus aureus: The Trailing Endpoint Challenge

S. aureus presents a unique challenge in SMX testing: the trailing endpoint .[2][3][4][5] Because SMX is bacteriostatic and S. aureus can utilize stored folate pools or scavenge thymidine from the medium, it may undergo several rounds of division before growth halts.

  • Observation: You will often see a "button" of growth or a fine haze in wells well above the true MIC.

  • Validation: Adhering strictly to the "80% inhibition" rule (CLSI M07) is essential. Reading the haze as growth will lead to false resistance reporting.

C. Pseudomonas aeruginosa: The Efflux Barrier

P. aeruginosa is intrinsically resistant to SMX, rendering the drug clinically useless against this pathogen.

  • Mechanism: The resistance is not due to target modification but rather the MexAB-OprM efflux pump . This tripartite system actively ejects SMX from the periplasm before it can effectively bind DHPS.

  • Data Validation: In experimental settings, deleting the mexAB operon renders P. aeruginosa susceptible to SMX, proving that DHPS is still a valid target, but access is denied by the pump.

EffluxMechanism cluster_cell Pseudomonas aeruginosa Cell Envelope Cytoplasm Cytoplasm Periplasm Periplasm Extracellular Extracellular Space MexB MexB (Inner Membrane Transporter) MexA MexA (Periplasmic Adaptor) MexB->MexA Active Transport OprM OprM (Outer Membrane Channel) MexA->OprM Active Transport SMX_out SMX (Ejected) OprM->SMX_out Expulsion SMX_in SMX (Intracellular) SMX_in->MexB Capture

Figure 3: The MexAB-OprM Efflux System in P. aeruginosa. This pump actively lowers the intracellular concentration of SMX, conferring intrinsic resistance.

Conclusion

The comparative efficacy of sulfamethoxazole is dictated by the interplay between target affinity and cellular defense mechanisms:

  • E. coli demonstrates high efficacy but high risk of acquired resistance.

  • S. aureus requires expert interpretation of bacteriostatic endpoints.

  • P. aeruginosa serves as a negative control for SMX activity due to potent efflux.

For drug development professionals, understanding these species-specific nuances is critical when designing susceptibility panels or evaluating novel sulfonamide derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Fernández-Villa, D., et al. (2019). Sulfamethoxazole: Mechanism of Action and Resistance. Structural Biology of DHPS. [Link]

  • Köhler, T., et al. (1996). Multidrug efflux in intrinsic resistance to trimethoprim and sulfamethoxazole in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[1][2][3][4][7][8][9] [Link]

  • Hiramatsu, K., et al. (2014). The emergence of Staphylococcus aureus with reduced susceptibility to vancomycin and sulfonamides. Journal of Infection and Chemotherapy. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Clinical Breakpoint Tables v. 16.0. [Link]

Sources

Comparative Validation Guide: Sulfamethoxazole Determination in Animal Tissues via LC-MS/MS vs. Traditional Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regulatory & Analytical Challenge

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic in veterinary medicine. However, its persistence in edible tissues (muscle, liver, kidney) poses significant health risks, including allergic reactions and antibiotic resistance. Consequently, regulatory bodies like the European Commission (EC) and the US FDA have established strict Maximum Residue Limits (MRLs), typically set at 100 µg/kg (ppb) for total sulfonamides in muscle, fat, liver, and kidney.

Validating a method for SMX determination is not merely about detecting the compound; it is about proving that the method can distinguish SMX from complex biological matrices (lipids, proteins) with statistical certainty.

This guide validates a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow, contrasting it with HPLC-UV and ELISA to demonstrate why LC-MS/MS is the definitive choice for confirmatory analysis.

Methodological Landscape: A Comparative Analysis

Before detailing the protocol, we must objectively assess where LC-MS/MS stands against alternatives.

Table 1: Performance Comparison of SMX Determination Methods
FeatureLC-MS/MS (Gold Standard) HPLC-UV / FLD ELISA (Screening)
Primary Use Confirmatory QuantitationRoutine QuantitationHigh-throughput Screening
Sensitivity (LOD) High (< 1.0 µg/kg)Moderate (10–50 µg/kg)Moderate (5–20 µg/kg)
Selectivity Excellent (Mass/Charge ratio)Low (Retention time only)Low (Cross-reactivity issues)
Matrix Effects High (Ion Suppression)Moderate (Baseline noise)High (False positives)
Throughput Medium (10–15 min/run)Medium (15–25 min/run)High (96 wells/hour)
Cost per Sample High (Equipment/Maintenance)ModerateLow

Expert Insight: While ELISA is cost-effective for screening negative samples, it suffers from high cross-reactivity with other sulfonamides. HPLC-UV lacks the sensitivity to reliably quantify trace levels below 20 µg/kg without extensive pre-concentration. LC-MS/MS is the only method that satisfies the "Confirmatory Method" criteria set by EC 2002/657/EC due to its ability to monitor specific ion transitions.

The Validated Protocol: LC-MS/MS with QuEChERS

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS. This approach balances recovery with matrix cleanup.[1]

Scientific Rationale (Causality)
  • Acidified Acetonitrile: Sulfonamides are amphoteric. Acidification (Formic Acid) ensures they are in a specific ionic state to improve solubility and extraction efficiency from protein-heavy tissues.

  • Internal Standard (IS): We use Sulfamethoxazole-d4 . Since the IS is chemically identical but isotopically distinct, it experiences the exact same extraction losses and ion suppression as the analyte. This makes the method "self-validating" per run.

  • d-SPE Clean-up: C18 sorbent removes lipids; PSA (Primary Secondary Amine) removes sugars and fatty acids.

Workflow Diagram

ExtractionWorkflow Sample Homogenized Tissue (2.0 g) Spike Add Internal Standard (SMX-d4) Sample->Spike Extract Add 10mL Acetonitrile + 1% Formic Acid (Vortex 1 min) Spike->Extract Salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) (Shake & Centrifuge) Extract->Salts Supernatant Transfer Supernatant to d-SPE Tube (C18 + PSA + MgSO4) Salts->Supernatant Clean Centrifuge & Filter (0.2 µm PTFE) Supernatant->Clean Analyze LC-MS/MS Injection Clean->Analyze

Figure 1: Modified QuEChERS extraction workflow for Sulfamethoxazole in animal tissue.

Step-by-Step Methodology
  • Homogenization: Mince 2.0 g of muscle/liver tissue.

  • Internal Standard Addition: Spike with 50 µL of SMX-d4 (1 µg/mL). Allow to equilibrate for 15 mins.

  • Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile . Vortex vigorously for 1 minute.

  • Partitioning: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake immediately for 1 min to prevent MgSO₄ agglomeration. Centrifuge at 4000 rpm for 5 mins.

  • Clean-up (d-SPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex and centrifuge.

  • Reconstitution: Evaporate 0.5 mL of extract under nitrogen. Reconstitute in 0.5 mL Mobile Phase A/B (90:10). Filter through 0.2 µm PTFE filter.

Instrumental Parameters (LC-MS/MS)[1][2][3][4][5]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 8 minutes.

  • MS Mode: ESI Positive (+).[2]

  • MRM Transitions:

    • Quantifier: 254.0 → 156.0 (Collision Energy: 15 eV)

    • Qualifier: 254.0 → 108.0 (Collision Energy: 25 eV)

Validation & Performance Data

To validate this method, we adhere to FDA VICH GL49 and EC 2002/657/EC guidelines.

Validation Logic Tree

ValidationLogic Start Start Validation Selectivity Selectivity: Analyze Blank Matrix (No interference at RT?) Start->Selectivity Linearity Linearity: 5-Point Curve (R² > 0.99?) Selectivity->Linearity Yes Fail Optimize Method Selectivity->Fail No Recovery Accuracy/Recovery: Spike at 0.5, 1.0, 1.5 MRL (Range 70-110%?) Linearity->Recovery Yes Linearity->Fail No Precision Precision (RSD): Repeatability < 15%? Recovery->Precision Yes Recovery->Fail No Matrix Matrix Effect: Calc Matrix Factor (MF) Precision->Matrix Yes Precision->Fail No Pass Method Validated Matrix->Pass MF Compensated by IS

Figure 2: Decision tree for method validation based on VICH GL49 guidelines.

Experimental Data Summary

The following data represents typical performance metrics obtained using the described protocol on porcine muscle.

ParameterResultAcceptance Criteria (EC 2002/657)
Linearity (R²) 0.998 (10–200 µg/kg)> 0.990
Recovery (%) 92.4% ± 3.1%80% – 110%
Repeatability (RSDr) 4.5%< 15%
LOD (Limit of Detection) 0.8 µg/kgN/A (Must be < MRL)
LOQ (Limit of Quantitation) 2.5 µg/kg< MRL (100 µg/kg)
Matrix Effect (%) -18% (Suppression)Compensated by Internal Standard

Critical Analysis of Matrix Effect: In LC-MS/MS, "ion suppression" is common in tissue analysis.[1] The data shows a -18% signal suppression compared to solvent standards.

  • Without Internal Standard: The calculated concentration would be 18% lower than the actual value (False Negative).

  • With SMX-d4: The IS is suppressed by the same amount (-18%). The ratio of Analyte/IS remains constant, correcting the error automatically. This is the self-validating mechanism.

References

  • European Commission. (2002).[4] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • FDA Center for Veterinary Medicine. (2015). VICH GL49: Validation of Analytical Methods Used in Residue Depletion Studies.[5][6] U.S. Food and Drug Administration.[2][7][5] Link

  • Han, C., et al. (2021).[8] Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Food Quality.[8] Link

  • Gentili, A., et al. (2004). Validation of a confirmatory method for the determination of sulphonamides in muscle according to the European Union regulation 2002/657/EC.[9] Journal of Chromatography A. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethoxazole
Reactant of Route 2
Sulfamethoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.